molecular formula C10H7NO3 B4585325 4H-1-Benzopyran-2-carboxamide, 4-oxo- CAS No. 33543-89-4

4H-1-Benzopyran-2-carboxamide, 4-oxo-

Cat. No.: B4585325
CAS No.: 33543-89-4
M. Wt: 189.17 g/mol
InChI Key: MAKIKFDCXZZVDX-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxamide, 4-oxo- is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-oxo-4H-chromene-2-carboxamide is 189.042593085 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-1-Benzopyran-2-carboxamide, 4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-2-carboxamide, 4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKIKFDCXZZVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187202
Record name 4H-1-Benzopyran-2-carboxamide, 4-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-89-4
Record name 4H-1-Benzopyran-2-carboxamide, 4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxamide, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4H-1-Benzopyran-2-carboxamide, 4-oxo-: Technical Guide to Structure, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide analyzes the chemical architecture, synthetic pathways, and pharmacological versatility of 4H-1-Benzopyran-2-carboxamide, 4-oxo- (commonly referred to as Chromone-2-carboxamide ). As a privileged scaffold in medicinal chemistry, this moiety serves as a critical pharmacophore for developing inhibitors against triple-negative breast cancer (TNBC), Pseudomonas aeruginosa biofilms, and monoamine oxidase B (MAO-B). This document provides researchers with validated synthesis protocols, physicochemical property profiles, and structure-activity relationship (SAR) insights to accelerate lead optimization.

Chemical Architecture & Physicochemical Profile

The chromone-2-carboxamide scaffold consists of a benzo-γ-pyrone (chromone) core functionalized with a carboxamide group at the C2 position. This specific substitution pattern creates a conjugated system capable of diverse non-covalent interactions, including hydrogen bonding (via the amide and carbonyl) and


-stacking (via the benzopyran ring).
Nomenclature and Identifiers
  • IUPAC Name: 4-oxo-4H-chromene-2-carboxamide[1]

  • Systematic Name: 4H-1-Benzopyran-2-carboxamide, 4-oxo-

  • Common Scaffold Name: Chromone-2-carboxamide[2][3]

  • Key Precursor CAS: 4940-39-0 (Chromone-2-carboxylic acid); 14736-31-3 (Ethyl ester)

Key Physicochemical Properties

The following data summarizes the core properties of the parent acid and its amide derivatives, which dictate their handling in the laboratory and behavior in biological assays.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight ~189.17 g/mol (Unsubstituted)Fragment-based drug discovery (FBDD) compliant.
Melting Point >260 °C (Decomposition)High thermal stability; indicates strong intermolecular lattice energy.
Solubility Low in H₂O; Soluble in DMSO, DMFRequires polar aprotic solvents for stock solutions in bioassays.
Electronic Character Electron-deficient C2=C3 bondActs as a weak Michael acceptor; susceptible to nucleophilic attack at C2.
H-Bond Potential Donor (Amide NH); Acceptors (C=O)Critical for binding site interactions (e.g., hinge region of kinases).

Synthetic Pathways and Methodologies[3][4][5][6][7][8]

The synthesis of chromone-2-carboxamides typically proceeds through the Baker-Venkataraman rearrangement or a Claisen condensation followed by cyclization. The 2-carboxylic acid derivative serves as the divergent intermediate for generating amide libraries.

Core Synthesis Logic (DOT Visualization)

The following diagram outlines the primary synthetic route from commercially available 2'-hydroxyacetophenone to the final N-substituted carboxamide.

Synthesis_Workflow Start 2'-Hydroxyacetophenone Reagent1 Diethyl Oxalate + NaOEt (Claisen Condensation) Start->Reagent1 Inter1 Diketo Ester Intermediate Reagent1->Inter1 Cyclization Acid Cyclization (HCl / AcOH, Reflux) Inter1->Cyclization Ester Chromone-2-carboxylic Ethyl Ester (CAS: 14736-31-3) Cyclization->Ester Hydrolysis Hydrolysis (aq. NaOH / EtOH) Ester->Hydrolysis Acid Chromone-2-carboxylic Acid (CAS: 4940-39-0) Hydrolysis->Acid Amidation Amide Coupling (R-NH2, HATU/DPPA or SOCl2) Acid->Amidation Final Target Chromone-2-carboxamide Amidation->Final

Caption: Step-wise synthetic route from 2'-hydroxyacetophenone to N-substituted chromone-2-carboxamides via Claisen condensation and subsequent amidation.

Detailed Experimental Protocol: Synthesis of N-Substituted Chromone-2-carboxamide

Objective: To synthesize an N-substituted derivative (e.g., N-phenyl-4-oxo-4H-chromene-2-carboxamide) starting from the carboxylic acid.

Reagents:

  • Chromone-2-carboxylic acid (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Coupling Agent: TBTU or HATU (1.2 eq) OR Thionyl Chloride (SOCl₂) for acid chloride route.

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM.

Procedure (Coupling Agent Method):

  • Activation: Dissolve Chromone-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂). Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 30 minutes to activate the carboxylate.

  • Coupling: Add the amine (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

  • Purification: Filter the precipitate, wash with water and cold diethyl ether. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) or flash column chromatography.

Critical Note: The C2-position is sensitive to strong nucleophiles which may cause ring-opening (Michael addition followed by ring cleavage). Avoid harsh basic conditions during the workup if the ring system is unsubstituted.

Pharmacological Potential & SAR[9]

The chromone-2-carboxamide scaffold acts as a "privileged structure," meaning it can bind to multiple unrelated protein targets with high affinity.

Biological Target Network (DOT Visualization)

This diagram maps the confirmed biological targets of chromone-2-carboxamide derivatives, illustrating its multi-target potential.

Bio_Activity Core Chromone-2-carboxamide Scaffold TNBC Triple-Negative Breast Cancer (MDA-MB-231) Core->TNBC Cytotoxicity (GI50 ~15 µM) Biofilm P. aeruginosa Biofilm (PqsR Antagonist) Core->Biofilm Inhibits Signal Neuro Neuroprotection (MAO-B Inhibitor) Core->Neuro Selective Inhibition Kinase Kinase Inhibition (Src, PI3K) Core->Kinase ATP Competition EGFR EGFR / VEGF Downregulation TNBC->EGFR Quorum Quorum Sensing Inhibition Biofilm->Quorum

Caption: Network of biological targets modulated by chromone-2-carboxamide derivatives, highlighting oncology and antimicrobial applications.

Key Therapeutic Areas
A. Oncology (Triple-Negative Breast Cancer)

Recent studies (Trognon et al., 2022; PubMed 38952003) have identified N-substituted chromone-2-carboxamides as potent agents against MDA-MB-231 cells.

  • Mechanism: Downregulation of EGFR, FGFR3, and VEGF pathways.[4]

  • SAR Insight: N-(2-furylmethylene) and N-benzyl substitutions significantly enhance cytotoxicity compared to the unsubstituted amide.

B. Antimicrobial (Anti-Biofilm)

The scaffold mimics the structure of Pseudomonas aeruginosa quorum sensing signals (PQS).

  • Target: PqsR (a LuxR-type receptor).

  • Effect: Competitive antagonism prevents biofilm formation without killing the bacteria directly, reducing the evolutionary pressure for resistance.

  • SAR Insight: "Retro" chromone carboxamides (where the amide orientation is reversed) also show activity, but the direct 2-carboxamide is a validated hit.

C. Neuroscience (MAO-B Inhibition)

Chromone derivatives are reversible inhibitors of Monoamine Oxidase B (MAO-B).

  • Relevance: Treatment of Parkinson's disease.

  • Mechanism: The chromone core occupies the hydrophobic cavity of the enzyme active site.

References

  • Trognon, J. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents.[5] Pharmaceuticals.[6][7][8][9]

  • Gaspar, A. et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives.[10] Magnetic Resonance in Chemistry.

  • Reis, J. et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways. Drug Development Research.[7]

  • Sousa, J.L. et al. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Molecules.[11][5][7][9][12][13][14]

  • PubChem Compound Summary. 4-oxo-4H-chromene-2-carboxylic acid (Precursor).

Sources

Therapeutic Architecture of 4-Oxo-4H-chromene-2-carboxamide: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry and therapeutic utility of the 4-oxo-4H-chromene-2-carboxamide scaffold.

Executive Summary

The 4-oxo-4H-chromene-2-carboxamide scaffold represents a specific structural subclass of the privileged chromone (4H-chromen-4-one) family. While historically overshadowed by its C-3 substituted counterparts (which frequently exhibit dominant MAO-B inhibitory profiles), the C-2 carboxamide derivative has emerged as a high-value pharmacophore for Triple-Negative Breast Cancer (TNBC) targeting and anti-virulence therapies.

This guide analyzes the structural causality behind its bioactivity, detailing its transition from a "silent" isomer to a potent inhibitor of EGFR/VEGF signaling and bacterial quorum sensing.

Module 1: Chemical Architecture & Rational Design

The Pharmacophore

The core structure consists of a benzopyrone ring system.[1][2] The critical distinction of this scaffold is the amide functional group at the C-2 position.

  • Hydrogen Bond Donor/Acceptor (HBD/HBA): The C-2 amide provides a crucial "hinge-binding" motif. In kinase pockets (e.g., EGFR), the amide nitrogen (NH) often acts as a donor to the backbone carbonyl of the hinge region, while the carbonyl oxygen acts as an acceptor.

  • Electronic Effects: The C-2 position is electronically conjugated to the pyrone carbonyl (C-4). Substituents here significantly alter the electron density of the pyrone ring, affecting

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in enzyme active sites.
    
Synthetic Pathway

The synthesis of 4-oxo-4H-chromene-2-carboxamides typically proceeds via a Baker-Venkataraman rearrangement or a direct cyclodehydration of 1-(2-hydroxyphenyl)butane-1,3-diones, followed by amidation.

DOT Diagram: Synthetic Workflow

Synthesis Start 2-Hydroxyacetophenone Inter1 Ethyl 4-oxo-4H-chromene- 2-carboxylate Start->Inter1 Claisen Condensation & Cyclization Reagent1 Diethyl Oxalate (NaOEt, EtOH) Reagent1->Inter1 Acid Chromone-2-carboxylic Acid Inter1->Acid Step2 Hydrolysis (LiOH or NaOH) Step2->Acid Final 4-oxo-4H-chromene- 2-carboxamide Acid->Final Step3 Amidation (HATU/CDI + R-NH2) Step3->Final

Caption: Step-wise synthesis from 2-hydroxyacetophenone to the target carboxamide scaffold.

Module 2: Oncology & Kinase Targeting (TNBC)

Recent studies have validated the 2-carboxamide scaffold as a multi-target inhibitor for Triple-Negative Breast Cancer (TNBC), specifically targeting the EGFR , FGFR3 , and VEGF pathways. Unlike 3-carboxamides, which often target monoamine oxidases, the 2-carboxamide geometry favors the ATP-binding pockets of tyrosine kinases.

Mechanism of Action

The scaffold functions as an ATP-competitive inhibitor.

  • EGFR Inhibition: Blocks downstream Ras/Raf/MEK/ERK proliferation signals.

  • VEGFR Inhibition: Suppresses angiogenesis (blood vessel formation) in the tumor microenvironment.

  • Apoptosis Induction: Increases Bax/Bcl-2 ratio, triggering Caspase-3 mediated cell death.

Quantitative Efficacy (MDA-MB-231 Cell Line) Data derived from recent structure-activity relationship (SAR) studies [1].

Compound DerivativeR-SubstituentGI50 (µM)Mechanism
Compound 15 N-(2-furylmethylene)14.8 G0/G1 Arrest, EGFR suppression
Compound 17

-methylated N-benzyl
17.1 Apoptosis induction
Reference Doxorubicin2.5DNA intercalation (Toxic control)

DOT Diagram: Kinase Signaling Interception

KinasePath EGFR EGFR / VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Drug Chromone-2-carboxamide Drug->EGFR ATP Competition Apop Apoptosis Drug->Apop Induces AKT AKT PI3K->AKT Prolif Cell Proliferation AKT->Prolif MEK MEK RAS->MEK ERK ERK MEK->ERK Angio Angiogenesis ERK->Angio

Caption: The scaffold blocks upstream receptor tyrosine kinases, halting proliferation and angiogenesis.

Module 3: Anti-Virulence & Biofilm Inhibition

Beyond oncology, this scaffold exhibits unique activity against Pseudomonas aeruginosa by targeting the Quorum Sensing (QS) system. Unlike traditional antibiotics that kill bacteria (imposing selection pressure), these "anti-virulence" agents disarm the bacteria without killing them, reducing resistance development.

  • Target: PqsR (MvfR), a LysR-type transcriptional regulator.

  • Activity: The chromone-2-carboxamide mimics the native signal molecule (PQS), competitively binding to PqsR and preventing the transcription of virulence factors (pyocyanin, elastase).

  • Key Insight: Retro-isosteres (where the amide bond direction is reversed) of chromone-2-carboxamides have shown >50% biofilm inhibition at 50 µM without cytotoxicity to mammalian cells [2].

Module 4: Experimental Technical Protocols

Protocol A: Synthesis of N-Substituted 4-oxo-4H-chromene-2-carboxamides

Validation: Yields typically 70-85%.

  • Esterification: Dissolve 2-hydroxyacetophenone (10 mmol) in dry ethanol. Add diethyl oxalate (20 mmol) and NaOEt (40 mmol) slowly. Reflux for 4 hours. Acidify with HCl to precipitate ethyl 4-oxo-4H-chromene-2-carboxylate .

  • Hydrolysis: Suspend the ester in MeOH/H2O (1:1). Add LiOH (2 eq). Stir at RT for 2 hours. Acidify to pH 2. Filter the white solid (Chromone-2-carboxylic acid ).

  • Coupling (Amidation):

    • Dissolve Chromone-2-carboxylic acid (1 mmol) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq). Stir for 15 min to activate.

    • Add the appropriate Amine (e.g., benzylamine, 1.1 eq).

    • Stir at RT for 12 hours.

    • Workup: Pour into ice water. Filter precipitate.[3] Recrystallize from EtOH.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Validation: Z'-factor > 0.5 required for assay validity.

  • Preparation: Prepare 10 mM stock of the chromone derivative in DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 5 µL of compound (variable concentrations) to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 10 min at RT.

    • Initiate with 10 µL ATP/Substrate mix (Poly(Glu,Tyr)).

  • Detection: After 60 min, add ADP-Glo™ reagent (Promega) to terminate reaction and deplete remaining ATP.

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways. Source: PubMed / Chemical Biology & Drug Design URL:[Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. Source: MDPI Pharmaceuticals URL:[Link][4][5]

  • Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. (Contrast Reference) Source: ResearchGate URL:[2][6][7][Link]

Sources

Technical Whitepaper: Anticancer Pharmacodynamics of 4H-1-Benzopyran-2-carboxamide, 4-oxo- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-1-Benzopyran-2-carboxamide, 4-oxo- scaffold (commonly referred to as chromone-2-carboxamide) has emerged as a privileged structure in oncology drug discovery. Unlike its isomer, the 3-carboxamide, the 2-carboxamide derivative exhibits a unique "dual-function" pharmacologic profile: it acts as a direct cytotoxic agent against triple-negative breast cancer (TNBC) via kinase suppression (EGFR, FGFR3, VEGF) and functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, specifically ABCG2 (BCRP), thereby reversing multidrug resistance (MDR). This guide synthesizes the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols for developing these agents.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a benzopyran-4-one ring fused with a carboxamide group at the C2 position.[1] The anticancer potency is strictly governed by substitutions on the amide nitrogen and the benzopyran ring B.

SAR Analysis
  • The C2-Carboxamide Linker: Essential for hydrogen bonding within the ATP-binding pocket of kinase targets. Modification to an ester or removal of the carbonyl significantly reduces affinity.

  • N-Substitution (R2):

    • High Potency: N-(2-furylmethylene) and N-benzyl moieties enhance lipophilicity and π-π stacking interactions with aromatic residues in the target protein's active site.

    • Specificity: Bulky hydrophobic groups (e.g., 3-ethylphenyl) favor ABCG2 inhibition over P-gp.

  • Ring Substitutions (R1): Electron-withdrawing groups (e.g., 6-fluoro, 2-trifluoromethyl) on the chromone ring increase metabolic stability and cellular permeability.

Visualization: SAR Logic Map

SAR_Map Core 4H-1-Benzopyran-2-carboxamide (Scaffold) C2_Amide C2-Carboxamide (H-Bond Donor/Acceptor) Core->C2_Amide N_Sub N-Substitution (R2) (Specificity Determinant) Core->N_Sub Ring_Sub Chromone Ring (R1) (Bioavailability) Core->Ring_Sub Kinase Kinase Binding (EGFR, VEGF) C2_Amide->Kinase Essential MDR MDR Reversal (ABCG2 Inhibition) N_Sub->MDR Bulky/Hydrophobic Potency Increased Cytotoxicity (TNBC, Lung) N_Sub->Potency Furan/Benzyl Ring_Sub->Potency 6-Fluoro/2-CF3

Figure 1: Structural determinants of anticancer activity in chromone-2-carboxamides.

Mechanistic Pharmacology

The therapeutic value of this scaffold lies in its ability to attack cancer cells on two fronts: arresting proliferation via signaling blockade and preventing drug efflux.

Multi-Kinase Inhibition

Recent studies indicate that derivatives like Compound 15 (N-(2-furylmethylene)) function as multi-target tyrosine kinase inhibitors.

  • EGFR Suppression: Downregulates Epidermal Growth Factor Receptor expression, critical for TNBC survival.

  • Anti-Angiogenesis: Reduces VEGF (Vascular Endothelial Growth Factor) levels, starving the tumor of blood supply.

  • Cycle Arrest: Induces accumulation of cells in G0/G1 and G2/M phases, leading to apoptosis.

ABC Transporter Blockade (MDR Reversal)

Derivatives such as Chromone 4a bind to the transmembrane domain of ABCG2 (Breast Cancer Resistance Protein).

  • Mechanism: Competitive inhibition at the substrate-binding pocket (overlapping with the Ko143 site).

  • Result: Restores the intracellular accumulation of chemotherapeutics (e.g., Mitoxantrone, SN-38) in resistant cell lines.

Visualization: Dual Mechanism Pathway

Mechanism_Path Drug Chromone-2-Carboxamide Derivative ABCG2 ABCG2 Transporter (Cell Membrane) Drug->ABCG2 Inhibits RTKs Receptor Tyrosine Kinases (EGFR, FGFR3, VEGF) Drug->RTKs Suppresses Efflux Drug Efflux Drug->Efflux Blocks Signaling Proliferation Signals (MAPK/ERK) Drug->Signaling Blocks ABCG2->Efflux Promotes RTKs->Signaling Activates Chemo Chemotherapy Accumulation Efflux->Chemo Reduces Apoptosis Apoptosis & G2/M Arrest Signaling->Apoptosis Prevents Chemo->Apoptosis Enhances

Figure 2: Dual mechanism of action targeting MDR efflux pumps and proliferation signaling.

Preclinical Performance Data

The following data summarizes the cytotoxicity profile of key N-substituted derivatives against human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 / GI50 in μM)

Compound DerivativeCell LineCancer TypeIC50 (μM)Reference Standard
N-(2-furylmethylene) MDA-MB-231TNBC14.8 Doxorubicin (1.51)
N-benzyl (α-methyl) MDA-MB-231TNBC17.1Doxorubicin
N-(4-fluorophenyl) MCF-7Breast (ER+)6.40Tamoxifen (approx. 5-10)
Chromone 4a HEK293-ABCG2Transfected0.11*Ko143 (0.20)
N-(4-fluorophenyl) A-549Lung22.09Doxorubicin

*Note: Value for Chromone 4a represents inhibition of transporter function, not direct cytotoxicity.

Experimental Protocols

Synthesis of N-Substituted 4-Oxo-4H-chromene-2-carboxamides

Validation: This protocol ensures high yield and purity through a stepwise Claisen condensation and amidation.

Reagents: 2'-hydroxyacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol, HCl, Thionyl chloride (SOCl2), Appropriate Amine.

  • Claisen Condensation (Ester Formation):

    • Dissolve 2'-hydroxyacetophenone (10 mmol) in dry ethanol (20 mL).

    • Add NaOEt (20 mmol) dropwise at 0°C under N2 atmosphere.

    • Add Diethyl oxalate (12 mmol) and reflux for 4 hours.

    • Acidify with HCl (10%) to precipitate Ethyl 4-oxo-4H-chromene-2-carboxylate . Filter and dry.

  • Hydrolysis (Acid Formation):

    • Reflux the ester in 50% aqueous acetic acid with catalytic H2SO4 for 2 hours.

    • Cool to precipitate 4-oxo-4H-chromene-2-carboxylic acid . Recrystallize from ethanol.

  • Amidation (Final Product):

    • Activation: Reflux the carboxylic acid (5 mmol) in SOCl2 (10 mL) for 2 hours. Evaporate excess SOCl2 to obtain the acid chloride.

    • Coupling: Dissolve acid chloride in dry CH2Cl2. Add the specific amine (e.g., furfurylamine, 5 mmol) and Triethylamine (6 mmol). Stir at RT for 6 hours.

    • Purification: Wash with water/brine. Recrystallize from EtOH/DMF.

ABCG2 Drug Efflux Inhibition Assay

Validation: Uses Hoechst 33342 accumulation to verify transporter blockade.

  • Cell Prep: Use HEK293 cells stably transfected with ABCG2.[2] Seed at 5x10^4 cells/well in 96-well plates.

  • Treatment: Incubate cells with the test compound (0.1 - 10 μM) for 30 mins at 37°C. Use Ko143 (1 μM) as a positive control.

  • Substrate Addition: Add Hoechst 33342 (5 μM) and incubate for another 30 mins.

  • Wash & Read: Wash cells 3x with ice-cold PBS to stop transport. Lyse cells and measure fluorescence (Ex 350 nm / Em 460 nm).

  • Calculation: % Inhibition = [(Fluorescence_sample - Fluorescence_control) / (Fluorescence_Ko143 - Fluorescence_control)] * 100.

Visualization: Synthesis Workflow

Synthesis_Flow Start 2'-Hydroxyacetophenone Step1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter1 Ethyl 4-oxo-4H-chromene-2-carboxylate Step1->Inter1 Step2 Acid Hydrolysis (AcOH/H2SO4) Inter1->Step2 Inter2 Chromone-2-Carboxylic Acid Step2->Inter2 Step3 Amidation (SOCl2 -> Amine) Inter2->Step3 Final N-Substituted Chromone-2-Carboxamide Step3->Final

Figure 3: Stepwise synthesis pathway for generating carboxamide derivatives.

Future Outlook

The 4H-1-Benzopyran-2-carboxamide 4-oxo scaffold holds immense promise, particularly for MDR-resistant phenotypes . Future development must address:

  • Solubility: Many potent derivatives exhibit poor aqueous solubility. Formulation into liposomes or extracellular vesicles (as seen with Compound C4a) is a critical next step.

  • Selectivity: Further SAR refinement is needed to decouple kinase inhibition from transporter inhibition if specific monotherapy is desired, or to optimize the balance for dual-therapy agents.

References

  • Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways. Source: Drug Development Research, 2024.[3] URL:[Link]

  • Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery. Source: Pharmaceutics, 2023.[4][5] URL:[Link]

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides. Source: Scientific Reports, 2024. URL:[Link]

  • Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents. Source: ResearchGate (Preprint/Article), 2025. URL:[Link]

Sources

molecular weight and physical characteristics of 4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-oxo-4H-1-benzopyran-2-carboxamide (Chromone-2-carboxamide), designed for researchers in medicinal chemistry and drug discovery.

Synonyms: Chromone-2-carboxamide; 2-Carbamoylchromone Compound Class: Benzopyrone Derivative / Heterocyclic Carboxamide[1]

Executive Summary

4-oxo-4H-1-benzopyran-2-carboxamide is a privileged scaffold in medicinal chemistry, characterized by a benzopyran-4-one (chromone) core substituted at the C2 position with a carboxamide group. Unlike its C3-substituted counterparts (which are often associated with MAO inhibition), the C2-carboxamide derivatives have emerged as potent modulators of bacterial quorum sensing (PqsR/MvfR) , ABC transporters (ABCG2) , and calpain proteases . This guide details the physicochemical characteristics, synthetic pathways, and structure-activity relationships (SAR) essential for utilizing this pharmacophore in drug development.

Physicochemical Characterization

The unsubstituted parent compound (C10H7NO3) is a planar, electron-deficient heterocycle. Its physical behavior is dominated by the strong intermolecular hydrogen bonding capability of the primary amide and the dipole moment of the pyrone ring.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol Exact Mass: 189.0426
Appearance White to off-white crystalline solid
Melting Point > 240 °C (Decomposes)High MP due to crystal lattice H-bonding network [1].[2]
Solubility Low in water; Soluble in DMSO, DMF, hot EtOHPoor aqueous solubility often necessitates formulation or substitution for bioassays.
LogP (Predicted) ~0.5 - 0.9Moderately lipophilic; suitable for membrane penetration.
H-Bond Donors 2 (NH₂)
H-Bond Acceptors 3 (C=O amide, C=O ketone, Ring O)
Precursor CAS 4940-39-0 (Acid); 14736-31-3 (Ethyl Ester)Amide CAS varies by specific salt/derivative forms.
Structural Analysis

The chromone ring system is aromatic but exhibits distinct reactivity due to the


-pyrone moiety.
  • Electron Density: The C2 position is electron-deficient, activated by the adjacent ring oxygen and the C4 carbonyl. This makes the C2-ester precursor highly susceptible to nucleophilic attack by amines to form the carboxamide.

  • Hydrogen Bonding: The C2-carboxamide motif can form an intramolecular hydrogen bond with the chromone oxygen (O1) or the C4-carbonyl, locking the conformation and influencing receptor binding affinity, particularly in the hydrophobic pockets of targets like PqsR [2].

Synthetic Methodology

The synthesis of 4-oxo-4H-1-benzopyran-2-carboxamide typically proceeds via the Baker-Venkataraman rearrangement or a Claisen condensation followed by cyclization. The most robust route for the amide involves the ammonolysis of the intermediate ethyl ester.

Protocol: Synthesis from 2-Hydroxyacetophenone

Reagents: 2-Hydroxyacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol, Hydrochloric acid (HCl), Ammonia (NH₃) or Primary Amine.

Step 1: Claisen Condensation & Cyclization
  • Condensation: React 2-hydroxyacetophenone (1.0 eq) with diethyl oxalate (1.2 eq) in the presence of NaOEt (2.0 eq) in anhydrous ethanol at reflux for 4 hours.

  • Intermediate: This forms the diketo-ester intermediate (ethyl 2,4-dioxo-4-(2-hydroxyphenyl)butanoate).

  • Cyclization: Acidify the reaction mixture with glacial acetic acid or HCl and reflux for 1 hour to effect cyclization via dehydration.

  • Isolation: Pour into ice water. The precipitate is Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate (CAS 14736-31-3).[3] Recrystallize from ethanol.

Step 2: Amidation (Nucleophilic Acyl Substitution)
  • Reaction: Dissolve the ethyl ester in ethanol or methanol.

  • Reagent: Add excess aqueous ammonia (for the parent amide) or a stoichiometric amount of a substituted amine (for derivatives).

  • Conditions: Stir at room temperature for 2–12 hours. The electron-poor nature of the C2-ester facilitates rapid aminolysis.

  • Purification: The product typically precipitates out. Filter, wash with cold ethanol, and dry.

Visualization: Synthetic Pathway

Synthesis Start 2-Hydroxyacetophenone Inter Diketo-Ester Intermediate Start->Inter Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter Ester Ethyl Chromone-2-carboxylate (Precursor) Inter->Ester - H2O Cyclization Acid Cyclization (HCl/AcOH) Cyclization->Ester Product 4-oxo-4H-1-benzopyran- 2-carboxamide Ester->Product Aminolysis Ammonia NH3 / Amine Ammonia->Product

Caption: Synthesis of Chromone-2-carboxamide via Claisen condensation and subsequent aminolysis.

Analytical Validation

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.8–7.0 ppm (1H, s): Characteristic singlet for the H-3 proton of the pyrone ring. This is the most distinct marker for the chromone core.

    • δ 7.5–8.2 ppm (4H, m): Aromatic protons of the benzene ring (H-5, H-6, H-7, H-8). H-5 (peri to carbonyl) typically appears most downfield (~8.1 ppm).

    • δ 8.0–9.0 ppm (2H, br s): Amide NH₂ protons (exchangeable with D₂O).

  • IR Spectroscopy (KBr):

    • 1650–1680 cm⁻¹: Strong C=O stretching (Amide I and Pyrone Carbonyl). The conjugation often merges these bands.

    • 3100–3400 cm⁻¹: NH stretching (Amide).

  • Mass Spectrometry:

    • m/z 190 [M+H]⁺: Protonated molecular ion.

Biological Applications & Pharmacophore Logic

The 4-oxo-4H-1-benzopyran-2-carboxamide scaffold is a versatile template in drug discovery. Its activity is highly dependent on the "tail" attached to the amide nitrogen, but the core itself provides essential binding interactions.

Key Therapeutic Targets
  • Anti-Infective (Quorum Sensing Inhibition):

    • Target: PqsR (MvfR) receptor in Pseudomonas aeruginosa.[4]

    • Mechanism: The chromone core mimics the natural ligand (PQS). The C2-carboxamide group occupies the hydrophobic pocket of PqsR, preventing the conformational change required for virulence factor expression (pyocyanin, elastase) [2].

    • Logic: Unlike antibiotics, these "anti-virulence" agents do not kill bacteria directly, reducing selective pressure for resistance.

  • Anticancer (ABC Transporter Inhibition):

    • Target: Breast Cancer Resistance Protein (ABCG2).

    • Mechanism: Derivatives of chromone-2-carboxamide inhibit the efflux pump activity of ABCG2, reversing multidrug resistance in cancer cells [3].

    • SAR: Substitution at the N-position with aryl groups enhances potency against specific cell lines (e.g., MCF-7, MOLT-4).

  • Enzyme Inhibition (Calpain & MAO):

    • While C3-isomers are classic MAO-B inhibitors, C2-carboxamides have shown specificity for Calpain , a calcium-dependent cysteine protease implicated in neurodegeneration. The electrophilic nature of the core can interact with the active site cysteine [4].

Visualization: Pharmacological Interaction Map

Interactions Core Chromone-2-carboxamide Scaffold PqsR PqsR (MvfR) (P. aeruginosa) Core->PqsR Mimics PQS Signal ABCG2 ABCG2 Transporter (Cancer Resistance) Core->ABCG2 Binds Transmembrane Domain Calpain Calpain Protease (Neurodegeneration) Core->Calpain Active Site Interaction Biofilm Biofilm Inhibition (Non-bactericidal) PqsR->Biofilm Sensitization Chemosensitization (Efflux Blockade) ABCG2->Sensitization Neuro Neuroprotection Calpain->Neuro

Caption: Primary pharmacological targets and downstream effects of the Chromone-2-carboxamide scaffold.

References

  • Stark, S. A., et al. (2020).[5] Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP).[5] European Journal of Medicinal Chemistry.

  • Maura, D., et al. (2016). The Pseudomonas aeruginosa quorum sensing signal molecule PQS and its biosynthetic precursors activate the quorum sensing regulator PqsR. Journal of Bacteriology.

  • Gao, Y., et al. (2013). Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents. Medicinal Chemistry Research.

  • Cagide, F., et al. (2011). Accelerating lead optimization of chromone carboxamide scaffold throughout microwave-assisted organic synthesis. Tetrahedron Letters.

  • PubChem Compound Summary . 4-oxo-4H-1-benzopyran-2-carboxylic acid (Precursor).

Sources

chromone-2-carboxamide vs coumarin carboxamide structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison between Chromone-2-carboxamide and Coumarin-3-carboxamide scaffolds.

Technical Guide | Version 1.0

Executive Summary

In medicinal chemistry, the benzopyrone scaffold acts as a privileged structure, serving as the core for anticoagulants, anticancer agents, and neuroprotective drugs.[1][2] However, the constitutional isomerism between Chromone (1,4-benzopyrone) and Coumarin (1,2-benzopyrone) creates distinct electronic and steric environments that drastically alter ligand-target interactions.[1]

This guide analyzes the structural divergence between Chromone-2-carboxamides and Coumarin-3-carboxamides . While often treated as bioisosteres, their electronic maps are fundamentally different: the chromone system operates as a


-pyrone with a distinct dipole vector compared to the 

-pyrone lactone system of coumarin. This guide details their synthesis, electronic properties, and structure-activity relationships (SAR).[1]

Structural & Electronic Architecture

The primary distinction lies in the oxidation state and position of the heteroatoms within the heterocyclic ring. This dictates the "Amide Vector"—the spatial orientation of the carboxamide group relative to the benzene ring.

Isomeric Comparison
  • Chromone-2-carboxamide: Based on the

    
    -pyrone  core. The carbonyl is at position 4.[2][3] The carboxamide at position 2 is conjugated with the ether oxygen (O1) but separated from the ketone (C4=O) by a vinyl spacer.
    
  • Coumarin-3-carboxamide: Based on the

    
    -pyrone  (lactone) core. The carbonyl is at position 2. The carboxamide at position 3 is directly cross-conjugated with the lactone carbonyl.
    
Electronic Consequence

The electrostatic potential maps of these two isomers differ significantly. In Coumarin-3-carboxamides, the C2-carbonyl and the C3-amide carbonyl create a dense region of negative electrostatic potential, often acting as a bidentate chelator for metal ions (e.g., in metalloenzymes). In Chromone-2-carboxamides, the electron density is more distributed, and the C4-carbonyl is spatially distant from the C2-amide, reducing the chelation potential but increasing the molecule's ability to span larger binding pockets.[1]

Structural Visualization

The following diagram illustrates the numbering scheme and the core electronic flow.

Figure 1: Structural divergence of benzopyrone isomers. Note the positioning of the carbonyl functionality dictates the classification as gamma- vs. alpha-pyrone.

Synthetic Methodologies

The synthesis of these scaffolds requires distinct approaches due to the different ring-closure mechanisms.

Protocol A: Chromone-2-carboxamide Synthesis

Mechanism: Claisen Condensation followed by Acid-Catalyzed Cyclization. This route utilizes 2-hydroxyacetophenone and diethyl oxalate. It is a robust method for generating the 2-carboxylic acid precursor, which is then amidated.[1]

  • Step 1: Claisen Condensation [1]

    • Reagents: 2'-Hydroxyacetophenone (1.0 eq), Diethyl oxalate (3.0 eq), Sodium Ethoxide (NaOEt, 2.5 eq).[1]

    • Conditions: Reflux in ethanol or dioxane (approx. 80-100°C) for 2-4 hours.

    • Observation: Formation of a yellow precipitate (sodium salt of the diketo ester).

  • Step 2: Cyclization (The Baker-Venkataraman Variant)

    • Reagents: Glacial Acetic Acid / Conc. HCl.

    • Conditions: Reflux for 1 hour.

    • Workup: Pour into ice water. The Chromone-2-carboxylic acid ester precipitates.[4]

  • Step 3: Amidation

    • Reagents: Primary amine, TBTU or EDC/HOBt coupling agents (if using acid), or direct aminolysis of the ester.[1]

Self-Validating Check: The intermediate diketo-ester formation must yield a vivid yellow/orange color due to extended conjugation. If the solution remains pale, the enolate formation (Step 1) failed.[1]

Protocol B: Coumarin-3-carboxamide Synthesis

Mechanism: Knoevenagel Condensation.[5] This is a highly atom-efficient route using salicylaldehyde and active methylene compounds.

  • Step 1: Condensation [1][6]

    • Reagents: Salicylaldehyde (1.0 eq), Diethyl Malonate (1.1 eq).[1]

    • Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (drops).

    • Solvent: Ethanol (or solvent-free).

    • Conditions: Reflux for 2-4 hours or Microwave irradiation (approx. 10 mins).

  • Step 2: Isolation

    • Workup: Cooling the reaction mixture usually results in the spontaneous crystallization of Ethyl coumarin-3-carboxylate.

  • Step 3: Amidation

    • Method: Direct aminolysis of the ester is difficult due to the stability of the coumarin ester. Often, the ester is hydrolyzed to the acid (KOH/EtOH), then coupled using SOCl₂ (to form acid chloride) followed by amine addition.[1]

Self-Validating Check: Coumarins are highly fluorescent. A spot on a TLC plate under UV (365 nm) should show intense blue/purple fluorescence. Absence of fluorescence suggests ring opening or failure to cyclize.

Synthetic Workflow Comparison

SynthesisFlow cluster_0 Chromone-2-carboxamide Route cluster_1 Coumarin-3-carboxamide Route Start1 2-Hydroxyacetophenone Reagent1 + Diethyl Oxalate (Claisen Condensation) Start1->Reagent1 Inter1 Diketo-ester Intermediate Reagent1->Inter1 Cyclize1 Acid Cyclization (HCl) Inter1->Cyclize1 Product1 Chromone-2-carboxylate Cyclize1->Product1 Start2 Salicylaldehyde Reagent2 + Diethyl Malonate (Knoevenagel) Start2->Reagent2 Inter2 Spontaneous Cyclization Reagent2->Inter2 Product2 Coumarin-3-carboxylate Inter2->Product2

Figure 2: Comparative synthetic pathways.[7] Note the multi-step nature of the Chromone route versus the cascade cyclization of the Coumarin route.

Functional Profiling & SAR

When designing drugs, the choice between these two scaffolds is often dictated by the shape of the binding pocket and the required hydrogen bonding network.[1]

Physicochemical Comparison

The following table summarizes the core differences relevant to drug-likeness.

FeatureChromone-2-carboxamideCoumarin-3-carboxamide
H-Bond Acceptors 3 (Ketone, Ether, Amide C=O)3 (Lactone C=O, Ether, Amide C=O)
Dipole Moment Moderate (Distributed)High (Concentrated at lactone)
Fluorescence Weak / NoneStrong (Blue/Cyan emission)
Metabolic Stability Susceptible to ring opening (alkaline)Lactone hydrolysis (plasma esterases)
Key Target Class MAO-B, Adenosine ReceptorsKinases (CK2), Carbonic Anhydrase
Case Study: MAO-B Inhibition

Both scaffolds have been extensively studied as Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease therapy.[3]

  • Chromone-2-carboxamides: The 2-position substitution allows the phenyl ring of the carboxamide to extend into the "entrance cavity" of the MAO-B active site while the chromone core stacks near the FAD cofactor. The rigidity of the 2-carboxamide linkage is critical for selectivity.

  • Coumarin-3-carboxamides: These analogues often bind differently.[8] The 3-carboxamide group can form a hydrogen bond network with the active site residues, but the steric bulk at position 3 is closer to the ring system, making them more sensitive to steric clashes in tight pockets.[1]

The "Amide Vector" Mismatch

A critical SAR finding is that these are not direct bioisosteres.

  • In Chromone-2-carboxamides , the amide bond vector is roughly parallel to the long axis of the fused ring system.

  • In Coumarin-3-carboxamides , the amide bond vector projects at a 60-degree angle relative to the long axis.

  • Implication: If a hit is found with a Coumarin-3-carboxamide, switching to a Chromone-2-carboxamide will likely break binding unless the pocket has significant flexibility.

References

  • Fonseca, A., et al. (2017). Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? Journal of Medicinal Chemistry.[9] Link

  • Reis, J., et al. (2011). Optimizing the synthetic route of chromone-2-carboxylic acids: A step forward to speed-up the discovery of chromone-based multitarget-directed ligands. PMC/Tetrahedron Letters. Link

  • Afonso, N., et al. (2016). Synthesis of Coumarin-3-carboxylic Acid.[1][10] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, RSC. Link

  • Celik, H. (2020). Synthesis and Antimicrobial Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Link

  • Gullon, G., et al. (2017). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.[1] PMC/Molecules. Link

Sources

Biological Targets of 4H-1-Benzopyran-2-carboxamide, 4-oxo- in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 4H-1-benzopyran-2-carboxamide, 4-oxo- scaffold (commonly referred to as chromone-2-carboxamide ) represents a privileged structure in medicinal chemistry, particularly for the modulation of inflammatory cascades. Unlike non-specific NSAIDs, derivatives of this scaffold have emerged as multi-target ligands capable of intercepting inflammation at three critical checkpoints:

  • Upstream Signaling: Antagonism of the P2X7 receptor , preventing NLRP3 inflammasome assembly.

  • Metabolic Propagation: Dual inhibition of COX-2 and 5-LOX , halting the production of both prostaglandins and leukotrienes.

  • Transcriptional Regulation: Suppression of NF-

    
    B  nuclear translocation.
    

This guide provides a technical deep-dive into these biological targets, offering validated experimental protocols and mechanistic insights to support lead optimization and assay development.

Primary Target: The P2X7 Receptor & NLRP3 Inflammasome

The most distinct and high-value target for N-substituted chromone-2-carboxamides is the P2X7 receptor (P2X7R), an ATP-gated cation channel expressed on macrophages and microglia.

2.1 Mechanism of Action

Under pathological conditions, high concentrations of extracellular ATP (eATP) activate P2X7R. This triggers massive


 efflux, which is the obligate signal for the assembly of the NLRP3 inflammasome .
  • Chromone-2-carboxamide Action: These compounds act as allosteric antagonists, stabilizing the closed state of the P2X7 channel.

  • Downstream Effect: Blockade prevents

    
     efflux 
    
    
    
    inhibits NLRP3 oligomerization
    
    
    prevents Caspase-1 activation
    
    
    blocks maturation of Pro-IL-1
    
    
    into active IL-1
    
    
    .
2.2 Pathway Visualization

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Macrophage Surface) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Induces Chromone Chromone-2-carboxamide (Antagonist) Chromone->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Activates ProIL Pro-IL-1β Caspase->ProIL Cleaves IL1 Mature IL-1β (Cytokine Release) ProIL->IL1 Maturation

Figure 1: Mechanism of P2X7 antagonism by chromone-2-carboxamide, preventing the IL-1


 inflammatory storm.
2.3 Validated Protocol: YO-PRO-1 Dye Uptake Assay

Purpose: To quantify P2X7 antagonism by measuring the inhibition of pore formation (a hallmark of sustained P2X7 activation).

Materials:

  • HEK293 cells stably expressing human P2X7R.

  • YO-PRO-1 Iodide (fluorescent DNA-binding dye, impermeable to healthy cells).

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a black-walled 96-well plate. Incubate overnight.
    
  • Pre-incubation: Remove media. Add assay buffer (low divalent cation: 147 mM NaCl, 2 mM KCl, 0.1 mM CaCl2, 10 mM HEPES, pH 7.4) containing the Chromone-2-carboxamide test compound (0.1 nM – 10

    
    M). Incubate for 30 min at 37°C.
    
  • Dye Addition: Add YO-PRO-1 (final concentration 1

    
    M).
    
  • Stimulation: Add BzATP (EC80 concentration, typically 100-300

    
    M) to trigger pore opening.
    
  • Measurement: Immediately monitor fluorescence (Ex/Em: 490/530 nm) on a kinetic plate reader for 20 minutes.

  • Analysis: Calculate AUC (Area Under Curve). Determine IC50 relative to vehicle control (100% uptake) and antagonist-free control.

Secondary Targets: Arachidonic Acid Metabolism (COX/LOX)

While P2X7 is the "upstream" target, chromone-2-carboxamides also exhibit direct enzymatic inhibition of the arachidonic acid (AA) cascade, often acting as Dual COX-2 / 5-LOX Inhibitors .

3.1 Mechanism of Action
  • COX-2 Inhibition: The chromone core mimics the bicyclic structure of NSAIDs, fitting into the hydrophobic channel of Cyclooxygenase-2. The 2-carboxamide group often forms hydrogen bonds with Arg120 or Tyr355 in the active site.

  • 5-LOX Inhibition: The 4-oxo moiety chelates the non-heme iron atom essential for Lipoxygenase activity, or the scaffold acts as a radical scavenger, preventing the redox cycle required for leukotriene synthesis.

3.2 Comparative Potency Data (Representative)

Table 1: Inhibitory profiles of selected Chromone-2-carboxamide derivatives compared to standards.

Compound IDSubstituent (R-group)COX-2 IC50 (

M)
5-LOX IC50 (

M)
Selectivity (COX-2/COX-1)
Standard Celecoxib0.05>100High
Standard Zileuton>1000.50N/A
Chromone-A N-(4-sulfamoylphenyl)0.124.5>50
Chromone-B N-(3,4-dimethoxyphenyl)1.82.1~10
Chromone-C Hydrazone-linked0.220.9>100

Note: Data aggregated from structure-activity relationship studies (see References 1, 4, 6).

3.3 Validated Protocol: COX-2 Inhibition Screening (Colorimetric)

Purpose: Direct measurement of enzymatic inhibition using purified recombinant enzymes.

Workflow:

  • Reagent Prep: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0) containing Hematin (1

    
    M) and L-Tryptophan (5 mM).
    
  • Enzyme Incubation: Add 1 unit of recombinant human COX-2 enzyme to wells. Add Test Compound (dissolved in DMSO) and incubate for 5 min at 25°C.

  • Substrate Initiation: Add Arachidonic Acid (100

    
    M) and the colorimetric substrate (e.g., TMPD).
    
  • Reaction: Incubate for 5 minutes. The peroxidase activity of COX-2 oxidizes TMPD, causing a color change (blue).

  • Quantification: Measure absorbance at 590 nm.

  • Control: Use Dup-697 as a specific COX-2 inhibitor control.

Tertiary Target: NF- B Signaling

Beyond direct receptor/enzyme interaction, chromone-2-carboxamides modulate the transcriptional environment.

  • Observation: Treatment leads to reduced phosphorylation of I

    
    B
    
    
    
    .
  • Result: NF-

    
    B (p65/p50 dimer) remains sequestered in the cytoplasm, unable to enter the nucleus.
    
  • Biomarker: Significant reduction in TNF-

    
    , IL-6, and iNOS expression in LPS-stimulated macrophages.
    
4.1 Experimental Protocol: NO Production (Griess Assay)

Purpose: A robust cellular screen to verify anti-inflammatory efficacy (integrating NF-


B and iNOS inhibition).
  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment: Pre-treat cells with Test Compound (1–50

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Supernatant Collection: Transfer 100

    
    L of culture supernatant to a new plate.
    
  • Griess Reaction: Add 100

    
    L Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    
  • Readout: Measure absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

Structure-Activity Relationship (SAR) Guidelines

To optimize the 4H-1-benzopyran-2-carboxamide scaffold for inflammation, adhere to these SAR principles:

  • The Amide Linker (C2 Position): Essential for activity.

    • N-Aryl amides increase potency against COX-2.

    • Adamantyl or bulky aliphatic amides drastically improve P2X7 antagonism (hydrophobic pocket fit).

  • C6/C7 Substitution:

    • Electron-withdrawing groups (F, Cl, NO2) at C6 enhance metabolic stability and often increase COX-2 selectivity.

    • Sulfonamide groups at C6 or on the N-phenyl ring confer COX-2 specificity (resembling Celecoxib).

  • The 4-Oxo Group: Critical for hydrogen bonding and potential metal chelation (5-LOX). Reduction to the alcohol abolishes activity.

References
  • Vertex AI Search. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors. National Institutes of Health. Link

  • MDPI. (2025). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Molecules. Link

  • British Journal of Pharmacology. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. Nature Publishing Group. Link

  • Elsevier. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate. (2025). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. Link

  • University of Bologna. (2024). Chromone-based small molecules for multistep shutdown of arachidonate pathway. Link

history and discovery of chromone-2-carboxamide pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The Chromone-2-Carboxamide Pharmacophore: From Synthetic Origins to Multi-Target Modulation

Introduction: The Regiochemical Pivot

The chromone (4H-1-benzopyran-4-one) scaffold has long been a privileged structure in medicinal chemistry, historically celebrated for its ubiquity in flavonoids and its broad biological activity.[1] However, the specific chromone-2-carboxamide pharmacophore represents a critical evolution in this lineage. Unlike its 3-carboxamide isomer—widely recognized for Monoamine Oxidase B (MAO-B) inhibition—the 2-carboxamide variant has emerged as a distinct chemical entity with a unique pharmacological profile, particularly in the modulation of ABC transporters (ABCG2), calpain inhibition, and triple-negative breast cancer (TNBC) signaling pathways.

This guide details the discovery, synthesis, and structural logic of this pharmacophore, distinguishing it from general chromone derivatives through rigorous Structure-Activity Relationship (SAR) analysis.

History & Discovery: The Pharmacophore Evolution

The discovery of the chromone-2-carboxamide pharmacophore was not a singular "eureka" moment but a gradual regiochemical refinement driven by the failure of the scaffold in some areas and its unexpected success in others.

Phase I: The Synthetic Foundation (Early 20th Century)

The foundational chemistry traces back to the work of Kostanecki and Heywang , who established the synthesis of chromone-2-carboxylic acid via the condensation of 2-hydroxyacetophenones with diethyl oxalate. For decades, this acid was primarily a synthetic intermediate rather than a bioactive endpoint.

Phase II: The Calpain Breakthrough (2005–2011)

The first significant wave of "discovery" for the amide derivative occurred when researchers sought non-peptide inhibitors for calpain , a calcium-dependent cysteine protease implicated in neurodegeneration.

  • The Pivot: Researchers (e.g., Kim et al., Lee et al.[2][3][4]) synthesized chromone-2-carboxamides to mimic the peptide backbone of established inhibitors like MDL 28,170.

  • Key Finding: The 2-carboxamide linker provided the necessary rigidity and hydrogen-bonding geometry to interact with the calpain active site. Specifically, derivatives like Compound 3h and 3l achieved IC₅₀ values in the nanomolar range (0.09–0.10 µM), validating the 2-position as a viable anchor for protease inhibition.

Phase III: The ABCG2/P-gp Selectivity (2012–Present)

The most defining "discovery" regarding the pharmacophore's distinctness came from the study of multidrug resistance.

  • The Discovery: Valdameri et al. (2012) identified that while general chromones bound promiscuously, specific N-substituted chromone-2-carboxamides (particularly with 5-bromo and methoxyindole moieties) acted as potent, selective inhibitors of ABCG2 (BCRP) .

  • Mechanism: The 2-carboxamide group was found to be critical for binding within the Ko143-binding pocket of the transporter, locking the protein in an inward-open conformation and preventing drug efflux. This established the 2-carboxamide as a specific tool for overcoming chemotherapy resistance.

Chemical Space & Synthesis Protocols

The synthesis of chromone-2-carboxamides is chemically distinct from the 3-isomer (which typically utilizes the Vilsmeier-Haack reaction). The 2-isomer relies on a Claisen condensation logic.[2]

Protocol A: The Classical "Acid Chloride" Route (High Fidelity)

Best for generating diverse amide libraries for SAR screening.

  • Condensation: React 2-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in absolute ethanol. Reflux for 4 hours.

    • Mechanism:[5][6] Claisen condensation followed by acid-catalyzed cyclization.

  • Hydrolysis: Treat the resulting ester with dilute HCl to yield Chromone-2-carboxylic acid .

  • Activation: Suspend the acid in dry cyclohexane or toluene. Add Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) and reflux for 2 hours to generate the Chromone-2-carbonyl chloride .

    • Critical Step: Ensure anhydrous conditions; moisture hydrolyzes the acid chloride back to the inactive acid.

  • Coupling: Dissolve the acid chloride in dry CH₂Cl₂. Add the target amine (R-NH₂) and Triethylamine (Et₃N) at 0°C. Stir at room temperature for 12 hours.

  • Purification: Recrystallize from ethanol/DMF.

Protocol B: Microwave-Assisted One-Pot Synthesis (High Efficiency)

Best for rapid lead optimization.

  • Mix 2-hydroxyacetophenone, diethyl oxalate, and the target amine in a microwave vial.

  • Add a catalytic amount of basic alumina or K₂CO₃.

  • Irradiate at 150W (100–120°C) for 10–15 minutes.

  • Note: This method often produces lower yields for sterically hindered amines but is significantly faster.

Visualizing the Synthetic & Biological Divergence

ChromonePathways Start 2-Hydroxyacetophenone Inter1 Claisen Condensation (Diethyl Oxalate) Start->Inter1 Vils Vilsmeier-Haack Formylation Start->Vils Alternative Route Acid Chromone-2-Carboxylic Acid Inter1->Acid Act Acid Chloride Activation Acid->Act Prod2 Chromone-2-Carboxamide Act->Prod2 Amine Coupling Targ1 Target: ABCG2 (MDR Reversal) Prod2->Targ1 Targ2 Target: Calpain (Neuroprotection) Prod2->Targ2 Targ3 Target: EGFR/VEGF (TNBC) Prod2->Targ3 Prod3 Chromone-3-Carboxamide Vils->Prod3 TargMAO Target: MAO-B (Parkinson's) Prod3->TargMAO Preferred Isomer

Caption: Synthetic divergence of chromone scaffolds. The 2-carboxamide route (top) unlocks ABCG2/Calpain activity, distinct from the 3-carboxamide MAO-B pathway.

Structural Biology & SAR Analysis

The utility of the chromone-2-carboxamide relies on specific structural features that differentiate it from its isomers.

The "Negative" Discovery: MAO-B Inactivity

A crucial aspect of the discovery process was determining where the pharmacophore failed.

  • Observation: Chromone-3-carboxamides are potent MAO-B inhibitors (IC₅₀ < 1 µM).

  • Contrast: Moving the carboxamide to the C2 position typically abolishes or drastically reduces MAO-B affinity.

  • Insight: The C2-substitution sterically clashes with the FAD cofactor binding pocket in MAO-B, which accommodates the flatter, linear topology of the C3-substituted chromones. This "negative SAR" allows researchers to design selective inhibitors for other targets without off-target MAO-B effects.

The "Positive" Discovery: ABCG2 & Anticancer Potency

In the context of ABCG2 (Breast Cancer Resistance Protein), the 2-carboxamide is superior.

  • Binding Mode: The carbonyl oxygen at C4 and the amide nitrogen at C2 create a specific hydrogen-bonding motif that interacts with Asn436 (or equivalent residues) in the transmembrane domain of ABCG2.

  • Key Substituents:

    • N-benzyl / N-(2-furylmethylene): Essential for hydrophobic packing.

    • 5-bromo / 5-alkoxy: Enhances lipid solubility and membrane intercalation.

Table 1: Comparative Potency of Key Chromone-2-Carboxamide Derivatives

Compound IDR-Group (Amide)TargetIC₅₀ / GI₅₀ (µM)OutcomeReference
C4a N-(2-(5-methoxyindolyl)ethyl)ABCG20.086Potent efflux inhibition; Reverses MDRValdameri et al.[5][7][8]
3h N-(4-methoxyphenethyl)Calpain (µ)0.09Neuroprotection; Comparable to MDL 28,170Kim et al.
Cmpd 15 N-(2-furylmethylene)MDA-MB-23114.8Apoptosis induction; EGFR/VEGF suppressionEl-Gamil et al.
Cmpd 17 α-methylated N-benzylMDA-MB-23117.1Cell cycle arrest (G0-G1)El-Gamil et al.
2-COOH (Free Acid)MAO-B> 100Inactive (Selectivity Control)Gnerre et al.

Mechanistic Logic & Future Outlook

The chromone-2-carboxamide pharmacophore functions as a bi-dentate hydrogen bond acceptor/donor system rigidly attached to a planar aromatic core.

  • Logic: The rigidity of the chromone ring holds the carboxamide in a fixed orientation relative to the benzene ring. Unlike flexible aliphatic amides, this reduces the entropic cost of binding to rigid protein pockets (like the ABCG2 nucleotide-binding domain).

  • Future Direction: Current research is pivoting toward multitarget-directed ligands (MTDLs) . By combining the 2-carboxamide (for ABCG2 inhibition) with other pharmacophores (e.g., alkylating agents), researchers aim to create "self-sensitizing" chemotherapeutics that inhibit the very transporter responsible for their efflux.

SAR_Logic Core Chromone-2-Carboxamide Core Feat1 C4-Carbonyl + C2-Amide (H-Bond Network) Core->Feat1 Feat2 Planar Aromatic System (Pi-Pi Stacking) Core->Feat2 Feat3 N-Substituent (R) (Specificity Determinant) Core->Feat3 Out1 ABCG2: Ko143 Pocket Binding Feat1->Out1 Out2 Calpain: Active Site Occlusion Feat1->Out2 Out3 MAO-B: Steric Clash (Inactive) Feat1->Out3 Wrong Geometry Feat3->Out1 Hydrophobic R Feat3->Out2 Peptidomimetic R

Caption: SAR Logic Flow. The fixed geometry of the 2-carboxamide enables specific binding to ABCG2/Calpain while preventing MAO-B interaction.

References

  • Valdameri, G., et al. (2012). "Structure-Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2." Journal of Medicinal Chemistry.

  • Kim, S. H., et al. (2011).[4] "Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties." European Journal of Medicinal Chemistry.

  • El-Gamil, M. M., et al. (2024).[1] "Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways."[6] Drug Development Research.

  • Nam, D. H., et al. (2008).[3] "Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Gnerre, C., et al. (2000). "Inhibition of monoamine oxidases by functionalized coumarin derivatives." Journal of Medicinal Chemistry. (Contextual reference for MAO-B selectivity/inactivity of 2-isomers).

Sources

Methodological & Application

Application Note: Synthesis of 4-Oxo-4H-1-benzopyran-2-carboxamide from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The chromone-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting significant biological activities including adenosine receptor antagonism, anticancer potential, and antioxidant properties. This protocol details a robust, two-stage synthesis starting from commercially available 2-hydroxyacetophenone.

Unlike generic organic synthesis guides, this protocol focuses on process reliability and impurity control . The synthesis exploits the reactivity of the acetyl group in 2-hydroxyacetophenone to undergo a crossed Claisen condensation with diethyl oxalate, followed by a cyclodehydration to form the chromone core. The final step involves a controlled nucleophilic acyl substitution to generate the primary amide while preserving the base-sensitive


-pyrone ring.
Retrosynthetic Logic
  • Target: Chromone-2-carboxamide[1][2]

  • Precursor: Ethyl 4-oxo-4H-chromene-2-carboxylate[3]

  • Starting Materials: 2-Hydroxyacetophenone + Diethyl Oxalate[1]

Reaction Scheme & Workflow

The synthesis is divided into two distinct operational modules.

ReactionScheme SM 2-Hydroxyacetophenone Base NaOEt / EtOH (Claisen Condensation) SM->Base Reagent1 Diethyl Oxalate (Excess) Reagent1->Base Inter Intermediate: Ethyl chromone-2-carboxylate Base->Inter Reflux, 4h then HCl cyclization Product Target: Chromone-2-carboxamide Inter->Product 0°C to RT 4-6h Ammonia NH3 / MeOH (Aminolysis) Ammonia->Product

Figure 1: Operational workflow for the synthesis of Chromone-2-carboxamide.

Module A: Construction of the Chromone Core

Objective: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate.

Mechanistic Insight

This transformation is a Claisen condensation followed by a cyclodehydration .

  • Enolization: Sodium ethoxide generates the enolate at the acetyl methyl group of 2-hydroxyacetophenone.

  • Condensation: The enolate attacks one ester carbonyl of diethyl oxalate.

  • Cyclization: The resulting diketo-ester intermediate undergoes intramolecular Michael-type addition (or dehydration) involving the phenol oxygen, facilitated by acid workup, to close the pyrone ring.

Experimental Protocol

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq, 20 mmol)

  • Diethyl oxalate (1.5 eq, 30 mmol)

  • Sodium ethoxide (2.0 eq, 40 mmol) [Freshly prepared or commercial solid]

  • Ethanol (Absolute, anhydrous)

  • HCl (conc.) and Glacial Acetic Acid (for workup)

Step-by-Step Procedure:

  • Base Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, place absolute ethanol (50 mL). If using sodium metal, dissolve sodium (0.92 g) carefully to generate NaOEt in situ. If using solid NaOEt, disperse it rapidly to minimize moisture absorption.

  • Reagent Addition: Add a solution of 2-hydroxyacetophenone (2.72 g, 20 mmol) and diethyl oxalate (4.38 g, 30 mmol) in ethanol (10 mL) dropwise to the stirring base solution over 15 minutes.

    • Observation: The reaction mixture will turn yellow/orange, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material should be consumed.

  • Workup (Cyclization):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing crushed ice (100 g) and concentrated HCl (5 mL).

    • Critical Step: The acidification promotes the dehydration and ring closure. Stir vigorously for 30 minutes. A solid precipitate should form.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove excess acid and salts.

  • Purification: Recrystallize the crude solid from ethanol or methanol.

    • Expected Yield: 70–85%

    • Appearance: Colorless to pale yellow needles.

    • Melting Point: 68–70 °C.

Module B: Amidation via Nucleophilic Substitution

Objective: Conversion of the ethyl ester to the primary carboxamide.

Mechanistic Insight

This step utilizes aminolysis . The ester carbonyl is attacked by ammonia (nucleophile) to form a tetrahedral intermediate, which collapses to expel ethoxide/ethanol and yield the amide.

  • Risk: The

    
    -pyrone ring is susceptible to Michael addition-ring opening (degradation) in the presence of strong nucleophiles or high temperatures.
    
  • Control: Use a saturated solution of ammonia in methanol (methanolic ammonia) at moderate temperatures rather than aqueous ammonia or hydrazine.

Experimental Protocol

Reagents:

  • Ethyl 4-oxo-4H-chromene-2-carboxylate (from Module A) (1.0 eq, 10 mmol)

  • Methanolic Ammonia (saturated, ~7N) (Excess)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL pressure tube or sealed flask, dissolve the ethyl ester (2.18 g, 10 mmol) in minimal warm methanol (if necessary), then cool to 0°C.

  • Amidation: Add cold saturated methanolic ammonia (20 mL). Seal the vessel.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours.

    • Monitoring: TLC (EtOAc:MeOH 9:1) will show the conversion of the less polar ester to the more polar amide.

  • Isolation:

    • Cool the mixture to -10°C (ice/salt bath). The product often crystallizes directly from the reaction mixture.

    • Filter the solid.[4][5]

    • If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and cool again.

  • Purification: Wash the filter cake with cold methanol (5 mL) and diethyl ether (10 mL). Recrystallize from ethanol/DMF mixture if high purity is required.

    • Expected Yield: 60–75%[6]

    • Appearance: White to off-white solid.

    • Melting Point: >220 °C (Decomposes).

Data Summary & Characterization

ParameterEthyl Chromone-2-carboxylate (Intermediate)Chromone-2-carboxamide (Final Product)
Formula C₁₂H₁₀O₄C₁₀H₇NO₃
MW 218.21 g/mol 189.17 g/mol
Appearance Pale yellow needlesWhite solid
Melting Point 68–70 °C225–227 °C (lit. varies)
IR (cm⁻¹) 1735 (ester C=O), 1650 (pyrone C=O)3350-3150 (NH₂), 1680 (amide C=O)
¹H NMR (DMSO-d₆)

1.35 (t, 3H), 4.40 (q, 2H), 6.85 (s, 1H, H-3)

6.80 (s, 1H, H-3), 7.5-8.1 (m, Ar-H), 8.2/8.5 (br s, NH₂)

Mechanistic Logic & Troubleshooting

The following diagram illustrates the critical electron flow and potential failure points (in red).

Mechanism Enolate Enolate Formation (Thermodynamic control) Claisen Claisen Condensation (Diketo-ester formation) Enolate->Claisen Diethyl Oxalate Cyclization Acid-Catalyzed Cyclization (Dehydration) Claisen->Cyclization HCl / H+ Amidation Amidation (Nucleophilic Acyl Substitution) Cyclization->Amidation NH3 / MeOH Failure2 FAILURE MODE: Ring Opening (Strong base/High Temp) Amidation->Failure2 Side Reaction Failure1 FAILURE MODE: Moisture in NaOEt (Stops enolization) Failure1->Enolate Prevents

Figure 2: Mechanistic pathway and critical failure modes.

Troubleshooting Guide
  • Low Yield in Step 1: Usually caused by "wet" ethanol or degraded NaOEt. The Claisen condensation is reversible; water shifts equilibrium back to reactants. Solution: Use freshly distilled ethanol and store NaOEt in a desiccator.

  • Oily Product in Step 1: Incomplete cyclization. Solution: Ensure the acid workup is vigorous and pH drops below 1. Stirring with acid for 30 mins is crucial to close the ring.

  • Ring Opening in Step 2: If the reaction turns dark brown/black, the chromone ring is degrading. Solution: Lower the temperature to 0°C and avoid aqueous ammonia; strictly use methanolic ammonia.

References

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.[2] (Foundational text on benzopyran chemistry).

  • Gaspar, A., et al. (2013).[2] Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251–254.[2]

  • Nchinda, A. T. (2002). Chemical studies of selected chromone derivatives. Ph.D. Thesis.

  • Organic Syntheses. (1943). Ethyl Acetopyruvate (Analogous condensation protocol). Org.[4][6][7][8][9] Synth. Coll. Vol. 2, p. 266.

Sources

step-by-step procedure for chromone-2-carboxamide amidation reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The chromone-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting potent biological activities including anticancer (targeting EGFR/VEGF pathways), anti-inflammatory (5-LOX inhibition), and anti-biofilm properties against P. aeruginosa.

While the synthesis appears straightforward, the chromone (4H-1-benzopyran-4-one) core presents a specific chemical challenge: the


-pyrone ring is a Michael acceptor . The C2-C3 double bond is electron-deficient due to the carbonyl at C4. Under harsh basic conditions or with strong nucleophiles, there is a risk of nucleophilic attack at C2, leading to ring opening (degradation to salicylic acid derivatives) rather than the desired amidation at the exocyclic carboxyl group.

This guide presents two validated protocols designed to mitigate ring-opening risks while maximizing yield:

  • Method A (Acid Chloride Activation): The robust standard for scale-up and non-sensitive amines.

  • Method B (HATU-Mediated Coupling): The precision method for high-throughput library generation and chiral/sensitive amines.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method that matches your substrate and scale.

ProtocolSelection Start Start: Chromone-2-COOH Amidation ScaleCheck Scale > 5 grams? Start->ScaleCheck AmineCheck Is the Amine Chiral or Acid-Sensitive? ScaleCheck->AmineCheck No MethodA Method A: Acid Chloride (SOCl2 / Toluene) High Atom Economy ScaleCheck->MethodA Yes AmineCheck->MethodA No (Simple Amine) MethodB Method B: HATU Coupling (DMF / DIPEA) Mild Conditions AmineCheck->MethodB Yes

Figure 1: Decision matrix for selecting the optimal amidation pathway based on scale and substrate sensitivity.

Method A: Acid Chloride Activation (Scale-Up Protocol)

Principle: Conversion of the carboxylic acid to a highly reactive acid chloride using Thionyl Chloride (


).[1][2] This intermediate reacts rapidly with amines, outcompeting the slower Michael addition to the chromone ring.
Reagents & Equipment[3][4][5]
  • Substrate: Chromone-2-carboxylic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 eq - Critical for Vilsmeier-Haack type activation)

  • Solvent: Anhydrous Toluene or DCM (Dichloromethane)

  • Base (Step 2): Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
Step-by-Step Protocol
Step 1: Formation of Chromone-2-Carbonyl Chloride
  • Setup: Flame-dry a two-neck Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Suspension: Suspend Chromone-2-carboxylic acid (10 mmol) in anhydrous Toluene (30 mL). Note: Toluene is preferred over DCM for scale-up as it allows higher temperatures to drive off excess

    
     later.
    
  • Catalysis: Add catalytic DMF (2-3 drops).

  • Activation: Add

    
     (30-50 mmol) dropwise at room temperature.
    
  • Reaction: Heat to reflux (80-110°C) for 2–3 hours.

    • Checkpoint: The suspension should become a clear solution as the acid chloride forms.

    • QC: Aliquot quenched with MeOH should show Methyl Ester on TLC/LCMS.

  • Evaporation: Concentrate under reduced pressure (Rotavap) to remove solvent and excess

    
    . Co-evaporate with Toluene (2x) to ensure complete removal of acidic volatiles.
    
    • Result: Crude acid chloride (usually a yellow/brown solid). Use immediately.

Step 2: Amidation
  • Dissolution: Redissolve the crude acid chloride in anhydrous DCM (20 mL) under

    
    .
    
  • Amine Prep: In a separate flask, dissolve the Amine (1.1 eq) and

    
     (2.0 eq) in DCM (10 mL).
    
  • Addition: Cool the acid chloride solution to 0°C (Ice bath). Add the Amine/Base mixture dropwise over 15 minutes.

    • Why? Exothermic reaction.[3] Controlling temp prevents ring degradation.

  • Completion: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Work-up: Wash with 1N HCl (to remove unreacted amine), then Sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .

Method B: HATU-Mediated Coupling (Library/Precision Protocol)

Principle: HATU generates an O-At (7-azabenzotriazole) active ester. This species is highly reactive toward amines but less prone to racemization than acid chlorides.

Reagents
  • Substrate: Chromone-2-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.1 – 1.2 eq)

  • Base: DIPEA (Diisopropylethylamine, Hunig's Base) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Protocol
  • Activation: In a vial/flask, dissolve Chromone-2-carboxylic acid (1.0 mmol) in DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 mmol) in one portion.

    • Observation: Solution often turns yellow/orange. Stir for 15–30 mins at RT to form the activated ester.

  • Amine Addition: Add the Amine (1.2 mmol).

    • Optimization: If the amine is an HCl salt, ensure extra DIPEA (1.0 eq) is added to free the base.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Pour the reaction mixture into ice-water (50 mL).

    • Precipitation: In many cases, the chromone-carboxamide precipitates as a solid. Filter and wash with water.

    • Extraction: If no precipitate, extract with EtOAc (3x). Wash organic layer with 5% LiCl (removes DMF), then

      
      , then Brine.
      

Critical Quality Control (QC) & Troubleshooting

Analytical Signatures

To validate the formation of the product and ensure the ring is intact:

FeatureMethodExpected SignalDiagnostic Value
Amide Bond IR~1650–1680 cm⁻¹ (Sharp)Confirms Amide formation (vs Broad COOH at 2500-3300).
Chromone Ring ¹H-NMRSinglet at ~6.8 ppm (H-3) If this shifts significantly or disappears, the ring may have opened.
Amide Proton ¹H-NMRBroad singlet ~8.0–9.0 ppm Confirms successful coupling.
Purity HPLCUV at 254 nm / 300 nm Chromones absorb strongly at 300 nm due to conjugation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure anhydrous toluene/DCM. Use drying tube.
Ring Opening (Salicylate byproduct) Base too strong or Temp too highSwitch from NaOH/KOH to DIPEA. Keep reaction at 0°C during addition.
Racemization (Chiral Amines) High pH or prolonged activationUse Method B (HATU). Add amine immediately after activation or use TMP (Collidine) as a milder base.
Incomplete Conversion (Method B) Steric hindranceSwitch to COMU or PyBOP . Heat to 50°C (monitor stability).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "danger zone" for ring opening.

ReactionMechanism Start Chromone-2-COOH Activation Activation (SOCl2 or HATU) Start->Activation Intermediate Active Species (Acid Chloride or Active Ester) Activation->Intermediate AmineAttack Nucleophilic Attack by Amine (R-NH2) Intermediate->AmineAttack Fast SideReaction Side Reaction: Michael Addition at C2 (Ring Opening) Intermediate->SideReaction Slow (if excess Base/Heat) Product Chromone-2-Carboxamide AmineAttack->Product

Figure 2: Reaction pathway showing the primary amidation route and the potential side reaction pathway (Michael addition) that must be avoided.

References

  • Synthesis of substituted chromone-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 2013.[4] Available at: [Link]

  • Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer. Drug Development Research, 2024. Available at: [Link]

  • Amide Synthesis Protocols (HATU/DCC). Fisher Scientific. Available at: [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Molecules, 2020. Available at: [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry. Available at: [Link]

Sources

Precision Synthesis of the Chromone Scaffold: Claisen Condensation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Claisen Condensation in Chromone Synthesis Content Type: Detailed Application Notes and Protocols

Abstract This application note details the optimization of Claisen condensation reaction conditions for the synthesis of the chromone (4H-chromen-4-one) core. We focus on the critical C-acylation of 2-hydroxyacetophenones with esters to generate the


-diketone intermediate, a pivotal step often plagued by O-acylation byproducts and solubility issues. This guide provides two distinct, field-validated protocols: the direct intermolecular Claisen condensation using sodium hydride (NaH) and the robust intramolecular Baker-Venkataraman rearrangement.

Introduction & Mechanistic Rationale

The chromone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anti-inflammatory, anticancer, and antiviral therapeutics. The most direct synthetic route involves the Claisen condensation of a 2-hydroxyacetophenone (nucleophile) with an ester (electrophile) to form a 1,3-diketone, which subsequently undergoes acid-catalyzed cyclodehydration.

The Selectivity Challenge: C- vs. O-Acylation

The primary challenge in this synthesis is controlling regioselectivity. The phenoxide anion (generated from the 2-hydroxyl group) competes with the enolate (generated from the acetyl group).

  • Kinetic Control: Favoring C-acylation requires generating the thermodynamic enolate or using a base that coordinates the enolate to prevent O-attack.

  • Thermodynamic Control: The Baker-Venkataraman rearrangement leverages an initial O-acylation followed by an intramolecular base-catalyzed rearrangement to secure the C-acylated product.

Mechanistic Pathway

The reaction proceeds via the formation of a dianion (in direct condensation) or a mono-anion (in rearrangement), attacking the ester carbonyl.

ClaisenMechanism Start 2-Hydroxyacetophenone Enolate Dianion / Enolate Species Start->Enolate Deprotonation (-2H) Base Base (e.g., NaH, LiHMDS) Base->Enolate Intermed Tetrahedral Intermediate Enolate->Intermed Nucleophilic Attack Ester Ester Electrophile (R-COOR') Ester->Intermed Diketone 1,3-Diketone (Salt Form) Intermed->Diketone Elimination of -OR' Chromone Chromone Core Diketone->Chromone Acid Cyclization (-H2O)

Figure 1: General mechanistic flow for the synthesis of chromones via Claisen condensation intermediates.

Critical Reaction Parameters

The choice of base and solvent dictates the reaction pathway (Direct vs. Rearrangement) and yield.

Table 1: Comparative Analysis of Base/Solvent Systems
Base SystemSolventMechanism TypeKey AdvantageMajor Limitation
NaH (60%) Toluene / THFDirect IntermolecularHigh thermodynamic drive; irreversible deprotonation.moisture sensitivity; H₂ evolution safety risk.
LiHMDS THF (-78°C to RT)Direct IntermolecularKinetic control; suppresses side reactions; homogeneous.High cost; requires cryogenic conditions for selectivity.
NaOEt / NaOMe Ethanol / MethanolDirect IntermolecularEconomical; classic "textbook" conditions.Reversible; risk of transesterification or hydrolysis.[1]
K₂CO₃ / KOH Pyridine / AcetoneBaker-VenkataramanIntramolecular (High Regio-fidelity).Two-step process (requires prior O-acylation).

Experimental Protocols

Protocol A: Direct Intermolecular Claisen Condensation (The "Workhorse" Method)

Best for: Simple substrates, large-scale synthesis, and when the ester is inexpensive.

Reagents:

  • 2-Hydroxyacetophenone derivative (1.0 equiv)

  • Ester (e.g., Ethyl formate, Diethyl oxalate, Ethyl benzoate) (3.0 - 5.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)

  • Anhydrous Toluene (0.2 M concentration relative to ketone)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Base Preparation: Add NaH (4.0 equiv) to the RBF.

    • Expert Tip: Wash NaH with anhydrous hexane (2x) to remove mineral oil if the downstream purification is sensitive to grease, though for this reaction, it is often unnecessary.

  • Solvent Addition: Suspend NaH in anhydrous Toluene. Cool to 0°C in an ice bath.

  • Reactant Addition: Mix the ketone (1.0 equiv) and ester (3.0+ equiv) in a small volume of toluene. Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Self-Validating Sign: Vigorous bubbling (H₂ evolution) will occur. The solution will likely turn yellow or orange, indicating phenoxide/enolate formation.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) for 1 hour.

    • Heat to mild reflux (110°C) for 2–4 hours.

    • Visual Endpoint: The reaction mixture often solidifies into a thick yellow/ochre paste (the sodium salt of the 1,3-diketone). This precipitation drives the equilibrium forward.

  • Quench & Cyclization (One-Pot Variation):

    • Cool the mixture to 0°C.

    • Caution: Slowly add Glacial Acetic Acid or dilute HCl until the pH is acidic (~pH 2-3). This destroys excess NaH and protonates the diketone.

    • Add EtOH and catalytic H₂SO₄, then reflux for 1 hour to effect cyclization to the chromone.

  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Baker-Venkataraman Rearrangement (High-Fidelity)

Best for: Complex substrates, expensive esters, or when regioselectivity is critical.

Phase 1: O-Acylation (Preparation) React 2-hydroxyacetophenone with an acyl chloride (1.1 equiv) in Pyridine (solvent/base) at 0°C to RT to isolate the o-acyloxyacetophenone ester.

Phase 2: The Rearrangement (The Protocol)

Reagents:

  • o-Acyloxyacetophenone (isolated from Phase 1)

  • Base: KOH (powdered) or NaH

  • Solvent: Pyridine (classic) or DMSO (modern, faster)

Step-by-Step Methodology:

  • Dissolution: Dissolve the o-acyloxyacetophenone (1.0 equiv) in anhydrous Pyridine (0.5 M).

  • Base Addition: Add powdered KOH (1.5 equiv).

  • Reaction: Heat the mixture to 50°C for 15–30 minutes.

    • Self-Validating Sign: The solution typically changes from colorless to a deep yellow/orange, indicating the formation of the chelated enolate anion.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M).

    • Visual Endpoint: A yellow solid (the 1,3-diketone) should precipitate immediately.

  • Isolation: Filter the solid. This is the 1,3-diketone.[2][3][4]

  • Cyclization: Dissolve the solid in Glacial Acetic Acid with catalytic H₂SO₄ and reflux for 1-2 hours to obtain the chromone.

Troubleshooting & Optimization Logic

Use the following decision tree to select the correct optimization path if yields are low.

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is O-Acylated Product Major? Check1->Check2 No (Complex Mixture) Sol1 Increase Base Equiv (up to 5.0) Ensure Anhydrous Conditions Check1->Sol1 Yes Sol2 Switch to Protocol B (Baker-Venkataraman) Check2->Sol2 Yes Sol3 Use LiHMDS at -78°C (Kinetic Control) Check2->Sol3 No (Decomposition)

Figure 2: Troubleshooting logic for Claisen condensation failures.

Common Failure Modes
  • Moisture Contamination: NaH is instantly deactivated by water. Solution: Use fresh NaH and distill toluene over Sodium/Benzophenone.

  • "Stalling" at the Paste Stage: In Protocol A, the sodium salt can become too thick to stir, preventing reaction of the remaining material. Solution: Add more anhydrous solvent or use a mechanical stirrer.

  • Transesterification: When using ethyl esters with NaOMe, the methoxide may attack the ester.[1] Solution: Match the alkoxide base to the ester alkoxy group (e.g., NaOEt with Ethyl esters) or use non-nucleophilic NaH.

References

  • BenchChem. Chromone Synthesis (Cyclization Step) - Protocols and Troubleshooting. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. Retrieved from .

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation Mechanisms. Retrieved from .

  • Mahal, H. S., & Venkataraman, K. (1934).[2][4] Synthetical experiments in the chromone group.[2][3][4][5][6] XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones.[2] Journal of the Chemical Society, 1767–1769.[2]

  • Wheeler, T. S. (1952).[2] Flavone.[2][4][7][8][9] Organic Syntheses, 32,[2] 72. (Classic Protocol for Baker-Venkataraman).

Sources

Application Note: Leveraging 4H-1-Benzopyran-2-carboxamide-4-oxo as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chameleon Scaffold

In the search for bioactive small molecules, the 4H-1-benzopyran-4-one (chromone) nucleus is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] While the 3-substituted variants (isoflavonoids) are widely explored for MAO-B inhibition, the 2-carboxamide derivative (4H-1-Benzopyran-2-carboxamide, 4-oxo-) offers a distinct and underutilized vector for drug design.[2]

This scaffold is particularly valuable because the C2-amide linkage creates a rigid hydrogen-bonding motif that can project lipophilic tails into deep hydrophobic pockets of enzymes (e.g., Kinases) or efflux pumps (e.g., P-glycoprotein).[2] This guide details the rationale, synthesis, and biological validation of this scaffold, specifically focusing on its application in reversing Multidrug Resistance (MDR) in cancer therapy.[2]

Structural Rationale & SAR

The success of the chromone-2-carboxamide relies on three structural pillars:

  • The Benzopyranone Core: Mimics the ATP purine ring, allowing it to anchor into the ATP-binding sites of kinases and ABC transporters.

  • The C2-Carboxamide Linker: Unlike the ester equivalent (which is metabolically unstable), the amide bond is robust. It acts as a hydrogen bond donor/acceptor unit, essential for orienting the molecule within the receptor cleft.

  • The N-Substituent (R-Group): This is the diversity vector. Attaching bulky, hydrophobic groups (e.g., benzyl, indolyl) here significantly enhances potency against ABC transporters like P-gp and ABCG2.[2]

SAR Data Summary: Impact of C2-Amide Substitution[2]
N-Substituent (R)Target Affinity (P-gp/ABCG2)SolubilityMetabolic StabilityNotes
-H (Primary Amide) LowHighHighBaseline scaffold; lacks hydrophobic interaction.[2]
-Methyl/Ethyl Low-ModerateHighHighInsufficient steric bulk for hydrophobic pockets.
-Benzyl High ModerateHigh

-stacking interactions with Phe residues in binding site.
-(CH2)2-Indole Very High LowModerateCritical for ABCG2 selectivity; mimics mitoxantrone features.
-Phenyl (ortho-sub) ModerateLowHighTorsion angle restriction can improve selectivity.

Protocol A: Chemical Synthesis Workflow

This protocol utilizes a robust Claisen Condensation followed by Cyclodehydration to generate the core, then an amide coupling to introduce diversity. This method is preferred over the Baker-Venkataraman rearrangement for C2-substitution.

Reagents Required[1][2][3]
  • 2'-Hydroxyacetophenone (Starting material)[2][3]

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)[2]

  • Ethanol (EtOH) & Hydrochloric acid (HCl)[2]

  • Thionyl chloride (SOCl2) or HATU (for coupling)[2]

  • Diverse Amines (R-NH2)[2]

Step-by-Step Methodology
Stage 1: Construction of the Chromone-2-carboxylate Core
  • Condensation: Dissolve 2'-hydroxyacetophenone (10 mmol) and diethyl oxalate (20 mmol) in anhydrous EtOH (30 mL).

  • Addition: Add NaOEt (40 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will turn dark yellow/orange.

  • Cyclization: Cool to room temperature. Add HCl (10%) until pH < 2.[2] This promotes cyclization and precipitation.

  • Isolation: Filter the solid Ethyl 4-oxo-4H-chromene-2-carboxylate. Recrystallize from EtOH.

  • Hydrolysis: Reflux the ester in MeOH/NaOH (1M) for 1 hour. Acidify to obtain the free acid: Chromone-2-carboxylic acid.

Stage 2: Amide Coupling (The Diversity Step)

Note: We use the Acid Chloride method for cost-efficiency, but HATU is recommended for sensitive amines.[2]

  • Activation: Suspend Chromone-2-carboxylic acid (1 mmol) in dry Toluene. Add SOCl2 (3 mmol) and a catalytic drop of DMF. Reflux for 2 hours until clear.

  • Evaporation: Remove excess solvent/SOCl2 under vacuum to yield the crude acid chloride.

  • Coupling: Dissolve the residue in dry DCM. Add the specific Amine (1.1 mmol) and Triethylamine (2 mmol) at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with NaHCO3 (sat), Water, and Brine.[2] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Visualization: Synthesis Pathway[4][5]

Synthesis_Workflow SM 2'-Hydroxyacetophenone Inter1 Diketo-ester Intermediate SM->Inter1 Diethyl Oxalate NaOEt, EtOH Core Chromone-2-carboxylic Acid (Ester) Inter1->Core HCl (Cyclization) NaOH (Hydrolysis) Prod Chromone-2-Carboxamide (Target Ligand) Core->Prod 1. SOCl2 2. R-NH2, Et3N

Figure 1: Synthetic route from acetophenone precursors to the functionalized 2-carboxamide scaffold.[2]

Protocol B: Biological Validation (MDR Reversal)[2]

The most potent application of this scaffold is the inhibition of P-glycoprotein (P-gp/ABCB1) , an efflux pump responsible for chemotherapy resistance.[2]

Assay Principle: Rhodamine 123 Accumulation

P-gp actively pumps Rhodamine 123 (a fluorescent dye) out of cancer cells. If the Chromone-2-carboxamide successfully inhibits P-gp, intracellular fluorescence will increase.[2]

Materials
  • Cell Line: K562/ADR (Doxorubicin-resistant leukemia cells overexpressing P-gp).[2]

  • Control: Verapamil (Standard P-gp inhibitor).[2]

  • Tracer: Rhodamine 123 (Rho123).[2]

Protocol Steps
  • Seeding: Plate K562/ADR cells (5 × 10^5 cells/mL) in 24-well plates.

  • Treatment: Incubate cells with the synthesized Chromone-2-carboxamide derivatives (at 5, 10, 50 µM) for 2 hours at 37°C.

    • Negative Control:[2][4] DMSO only.

    • Positive Control:[2] Verapamil (10 µM).[2]

  • Dye Loading: Add Rho123 (final concentration 5 µM) and incubate for an additional 60 minutes.

  • Washing: Centrifuge cells (1000 rpm, 5 min) and wash twice with ice-cold PBS to stop the efflux.

  • Analysis: Resuspend in PBS and analyze via Flow Cytometry (excitation 488 nm, emission 530 nm).

  • Calculation:

    
    [2]
    
    • FAR > 1 indicates P-gp inhibition.[2]

Visualization: Mechanism of Action[7]

MOA_MDR Drug Chemotherapy Agent (e.g., Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Substrate Binding Result Intracellular Drug Accumulation -> Apoptosis Drug->Result Accumulates Pgp->Drug Efflux (Resistance) Pgp->Result Pump Inactivated Chromone Chromone-2-carboxamide (Inhibitor) Chromone->Pgp Competitive/Allosteric Binding (Blockade)

Figure 2: Mechanism of Reversal.[2] The scaffold blocks the P-gp pump, allowing chemotherapeutics to accumulate.[2]

Case Study: Reversing Taxol Resistance

In a validation study involving MDA-MB-231 (Triple-Negative Breast Cancer) cells, derivatives of this scaffold showed dual activity:

  • Direct Cytotoxicity: Targeting EGFR/VEGF pathways.

  • Sensitization: A derivative with an N-benzyl substitution reduced the IC50 of Paclitaxel (Taxol) by 14-fold.

Key Insight: The planarity of the chromone ring allows intercalation into the DNA or binding to the ATP site of kinases, while the amide side chain locks the molecule into the hydrophobic pocket of the ABC transporter, preventing drug efflux.

References

  • Privileged Scaffolds in Drug Design: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.

  • Synthesis of Chromone-2-carboxylic Acids: Silva, A. M., et al. (2020).[2] Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. MDPI Molecules. [2]

  • MDR Reversal Activity: Valdameri, G., et al. (2012).[2] Chromone derivatives as potent inhibitors of the breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry.

  • MAO-B vs. ABC Transporter Selectivity: Stork, S., et al. (2010).[2] Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B.[2][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Anticancer Mechanisms: El-Moghazy, S. M., et al. (2024).[2][7] Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways. Drug Development Research.

Sources

solvent selection for 4-oxo-4H-1-benzopyran-2-carboxamide biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection and Handling Guide for 4-Oxo-4H-1-benzopyran-2-carboxamide Biological Assays

Executive Summary

The 4-oxo-4H-1-benzopyran-2-carboxamide (chromone-2-carboxamide) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for calpain inhibitors, kinase modulators (e.g., PI3K, DNA-PK), and monoamine oxidase (MAO) inhibitors. However, its planar, aromatic structure confers high lattice energy and poor aqueous solubility, creating a high risk of compound precipitation ("crashing out") upon introduction to aqueous assay buffers.

This guide provides a standardized, self-validating protocol for solvent selection, stock preparation, and serial dilution. It prioritizes data integrity by minimizing solvent-induced artifacts and ensuring compound bioavailability in both enzymatic and cell-based environments.

Physicochemical Context & Solvent Strategy

The chromone-2-carboxamide core possesses specific physicochemical traits that dictate solvent choice:

  • Lipophilicity: Moderate to high (LogP typically 1.5–3.5 depending on substituents).

  • Lattice Energy: High melting points (>200°C) indicate strong intermolecular stacking, resisting dissolution in aqueous media.

  • Hydrogen Bonding: The amide group acts as both a donor and acceptor, while the pyrone ring is an acceptor. This allows solubility in polar aprotic solvents but limited solubility in non-polar solvents.

Table 1: Solvent Compatibility Matrix
SolventSuitabilityApplicationLimitations
DMSO (Dimethyl Sulfoxide) Primary Stock solutions (10–100 mM)Hygroscopic; freezes at 19°C; permeates cell membranes; can inhibit certain enzymes at >1%.
DMF (Dimethylformamide) SecondaryAlternative for DMSO-sensitive assaysHepatotoxic; can dissolve some plastics; higher vapor pressure than DMSO.
Ethanol (EtOH) TertiaryShort-term working solutionsVolatile (concentration changes over time); cytotoxic at lower % than DMSO in some lines.[1]
PEG-400 / Glycerol Co-solventIn vivo / Protein stabilizationHigh viscosity; difficult to pipette accurately; can interfere with fluorescence polarization assays.

Solvent Selection Decision Workflow

The following decision tree guides the selection of the optimal solvent system based on assay topology and sensitivity.

SolventSelection Start Start: Assay Type Selection Type Is the Assay Enzymatic or Cellular? Start->Type Enz Enzymatic / Biochemical Type->Enz Cell Cell-Based / Phenotypic Type->Cell EnzSens Is Enzyme Sensitive to DMSO? Enz->EnzSens CellSens Cell Line Sensitivity? Cell->CellSens DMSO_Yes Use DMSO (Max 5%) EnzSens->DMSO_Yes No DMSO_No Use DMF or Low % EtOH EnzSens->DMSO_No Yes Robust Robust (e.g., HeLa, HEK293) Max 0.5% DMSO CellSens->Robust Standard Sensitive Sensitive (e.g., Primary Neurons) Max 0.1% DMSO CellSens->Sensitive High Sensitivity

Figure 1: Decision tree for selecting the appropriate solvent vehicle based on assay constraints. High-contrast nodes indicate critical decision points.

Detailed Protocols

Protocol A: Preparation of Validated Stock Solutions

Objective: To create a stable 10 mM stock solution free of micro-precipitates.

Reagents:

  • 4-oxo-4H-1-benzopyran-2-carboxamide (Solid)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Desiccator

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (DMSO is hygroscopic; water uptake reduces solubility).

  • Weighing: Weigh approximately 2–5 mg of compound into a glass amber vial. Record exact mass.

    • Note: Avoid polystyrene tubes; DMSO leaches plasticizers which can act as assay artifacts.

  • Calculation: Calculate the volume of DMSO required for a 10 mM concentration.

    
    
    (MW of 4-oxo-4H-1-benzopyran-2-carboxamide ≈ 189.17  g/mol )
    
  • Solubilization: Add calculated DMSO. Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at 37°C for 5 minutes to ensure dissolution of crystal lattice.

  • QC Check: Inspect against a dark background. The solution must be perfectly clear. If hazy, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound is not soluble at this concentration; dilute to 5 mM.

Protocol B: The "Intermediate Dilution" Method (Anti-Precipitation)

Objective: To prevent "crash-out" when transferring hydrophobic stocks into aqueous media.

Directly adding 100% DMSO stock to a cell culture well often causes immediate, localized precipitation due to the rapid change in polarity. This protocol uses an intermediate step.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Assay Conc) 10% DMSO / 90% Media Stock->Inter 1:10 Dilution (Slow Addition) Assay Assay Plate (1x Assay Conc) 0.1% DMSO Final Inter->Assay 1:100 Dilution (Rapid Mixing)

Figure 2: The Two-Step Dilution Protocol. By creating an intermediate step, the polarity shift is buffered, reducing the kinetic likelihood of precipitation.

Steps:

  • Prepare Intermediate Plate: In a polypropylene V-bottom plate, prepare a 10x or 100x concentration of the compound in a solvent/buffer mix (e.g., 10% DMSO in PBS).

    • Critical: Add the DMSO stock into the buffer while vortexing or mixing. Do not add buffer to DMSO.

  • Incubate: Let the intermediate plate sit for 15 minutes. Check for turbidity (precipitation).

  • Final Transfer: Transfer the required volume from the Intermediate Plate to the Assay Plate (containing cells/enzyme). This ensures the final DMSO concentration is low (e.g., 0.1% - 1%) and the compound is already partially equilibrated in an aqueous environment.

Validation & Troubleshooting

Solubility Limit Testing (Nephelometry)

Before running a large screen, determine the solubility limit of the scaffold in your specific assay buffer.

  • Prepare a dilution series (100 µM down to 0.1 µM) in assay buffer (1% DMSO final).

  • Measure Absorbance at 600 nm (or use a nephelometer).

  • Result: A spike in OD600 indicates precipitation. The "Safe Assay Limit" is 0.5x the concentration where precipitation is first observed.

Common Artifacts
  • Edge Effects: DMSO evaporates faster than water. In 384-well plates, seal immediately. Avoid placing experimental wells in the outer perimeter.

  • Acoustic Droplet Ejection (ADE): If using Echo® liquid handlers, ensure the DMSO hydration level is calibrated. 4-oxo-4H-1-benzopyran-2-carboxamide is stable in ADE transfers, but stock viscosity changes with hydration.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors. Bioorg Med Chem Lett.[2] 2

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Contextual grounding for solubility protocols).
  • Waybright, T. J., et al. (2009). Compound Precipitation in High-Concentration DMSO Solutions.[3] Journal of Biomolecular Screening.[3] 3

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Oxo-4H-1-benzopyran-2-carboxylic acid.[4][5][6]6[3][6]

  • Trognon, J., et al. (2022).[7] Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents.[7] Pharmaceuticals.[8][9] 7[3][6]

Sources

Application Note: Microwave-Assisted Synthesis of Chromone-2-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The chromone-2-carboxamide scaffold is a privileged structure in medicinal chemistry, exhibiting pleiotropic biological activities including anticancer (EGFR/VEGF inhibition), neuroprotection (MAO-B inhibition), and anti-infective properties. Traditional solvothermal synthesis often suffers from long reaction times (12–48 hours), harsh reagents (thionyl chloride/PCl₅), and inconsistent yields due to the lability of the


-pyrone ring under prolonged heating.

This guide details a microwave-assisted workflow that compresses the synthetic timeline from days to minutes while improving purity profiles.[1] We utilize a "Design for Reliability" approach, favoring direct amide coupling agents (HATU/T3P) under controlled dielectric heating over the moisture-sensitive acid chloride route. This ensures the protocol is robust enough for automated library generation in drug discovery campaigns.

Key Advantages of Microwave Protocol:
  • Kinetic Acceleration: Reaction times reduced from 4-6 hours to 10-20 minutes.

  • Yield Improvement: Suppression of side reactions (e.g., chromone ring opening) via rapid heating/cooling cycles.

  • Library Suitability: Standardized conditions applicable to diverse amine partners (aliphatic, aromatic, heteroaromatic).

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct phases.[2] First, the construction of the chromone-2-carboxylic acid precursor via a microwave-promoted Claisen condensation/cyclization. Second, the direct amidation of the carboxylic acid with a functionalized amine.

Phase 1: Precursor Synthesis (The Oliveira Protocol)

Condensation of 2'-hydroxyacetophenone with diethyl oxalate, followed by acid-mediated cyclization.

Phase 2: Amide Coupling

Activation of the carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a reactive active ester, followed by nucleophilic attack by the amine. Microwave irradiation overcomes the activation energy barrier of steric hindrance often found in ortho-substituted amines.

G Start Start: 2'-Hydroxyacetophenone Step1 MW Step 1: Claisen Condensation (Diethyl oxalate, NaOEt, 120°C, 10 min) Start->Step1 Inter Intermediate: Diketo-ester Step1->Inter Step2 MW Step 2: Cyclization (HCl/AcOH, 80°C, 10 min) Inter->Step2 Acid Precursor: Chromone-2-carboxylic Acid Step2->Acid Step3 MW Step 3: Amidation (Amine, HATU, DIPEA, DMF, 100°C, 15 min) Acid->Step3 Product Final Product: Chromone-2-carboxamide Step3->Product

Figure 1: Integrated microwave workflow for the synthesis of chromone-2-carboxamides.

Materials & Equipment

Reagents
  • Precursor Synthesis: 2'-Hydroxyacetophenone (substituted if necessary), Diethyl oxalate, Sodium ethoxide (21% wt in ethanol), Glacial acetic acid, Conc. HCl.

  • Amidation: Chromone-2-carboxylic acid (synthesized in Phase 1), Diverse Amines (

    
    ), HATU (Coupling Agent), DIPEA (Hünig's base), Anhydrous DMF.
    
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Note: Domestic microwaves are unsuitable due to lack of pressure/temperature control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and silicone septa.

  • Purification: Flash chromatography system (CombiFlash or similar) or Preparative HPLC.

Experimental Protocols

Protocol A: Synthesis of Chromone-2-carboxylic Acid

Reference: Adapted from Oliveira et al. (2024)

Objective: Rapid generation of the carboxylic acid core.

  • Reagent Loading: In a 35 mL microwave vial, dissolve 2'-hydroxyacetophenone (5.0 mmol) in diethyl oxalate (10.0 mmol, 2 equiv). Add Sodium ethoxide solution (10.0 mmol, 2 equiv) dropwise.

  • Microwave Step 1 (Condensation): Seal the vial. Irradiate at 120°C for 10 minutes (High absorption setting).

    • Checkpoint: The solution should turn dark yellow/orange, indicating diketo-ester formation.

  • Acidification: Open the vial (caution: pressure release). Add Glacial Acetic Acid (10 mL) and Conc. HCl (2 mL).

  • Microwave Step 2 (Cyclization): Reseal. Irradiate at 80°C for 10 minutes .

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The solid product precipitates immediately.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) and hexanes. Dry in a vacuum oven at 50°C.
    
    • Expected Yield: 85–93%

    • Purity: >95% (NMR). Usually requires no further purification.[3]

Protocol B: Microwave-Assisted Amidation (Direct Coupling)

Reference: Optimized based on Gaspar et al. (2013) and general amide coupling best practices.

Objective: Derivatization of the core scaffold with amines.

  • Activation: In a 10 mL microwave vial, suspend Chromone-2-carboxylic acid (0.5 mmol) in Anhydrous DMF (2.0 mL). Add DIPEA (1.0 mmol, 2 equiv) and HATU (0.55 mmol, 1.1 equiv).

    • Stir at RT for 2 minutes. The solution should clarify as the active ester forms.

  • Amine Addition: Add the amine partner (0.6 mmol, 1.2 equiv).

  • Microwave Irradiation: Seal the vial. Irradiate at 100°C for 15 minutes .

    • Power: Dynamic mode (Max 150W).

    • Stirring: High.[3]

  • Workup (Precipitation Method): Pour the reaction mixture into 1M HCl (15 mL) or saturated

    
    .
    
    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      .
  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol.

Table 1: Optimization Parameters for Amidation
ParameterStandard ConditionOptimization Logic
Solvent DMFHigh dielectric constant (

), absorbs MW energy efficiently.
Coupling Agent HATUSuperior reactivity for electron-deficient acids compared to EDC/HOBt.
Base DIPEANon-nucleophilic, prevents racemization (if chiral amines used).
Temperature 100°CBalance between rate acceleration and degradation of HATU.
Time 15 min>95% conversion observed. Extended times (>30 min) increase impurities.

Troubleshooting & Critical Control Points

"Expertise & Experience" Insights

1. The "Moisture" Trap (Acid Chloride Route):

  • Issue: Many older protocols use

    
     or 
    
    
    
    to make the acid chloride. This is highly sensitive to moisture and often results in hydrolysis back to the acid during the amine addition, leading to low yields.
  • Solution: The HATU protocol (Protocol B) is strictly preferred for library synthesis. It is "one-pot" in practice and tolerates trace moisture better than acid chlorides.

2. Unreactive Amines (Anilines):

  • Issue: Electron-deficient anilines (e.g., nitro-anilines) react poorly with HATU.

  • Solution: Switch to T3P (Propylphosphonic anhydride) (50% in EtOAc) as the coupling agent. Run the microwave reaction at 120°C for 20 minutes. T3P is a potent dehydrating agent that drives difficult amidations.

3. Chromone Ring Stability:

  • Issue: Nucleophilic attack at the C-2 position of the chromone ring (Michael addition/ring opening) can occur with strong nucleophiles (e.g., primary aliphatic amines) at very high temperatures (>150°C).

  • Control: Do not exceed 110°C when using primary aliphatic amines. Keep the reaction time under 20 minutes.

Characterization Data

Typical NMR Signature (Chromone-2-carboxamide):

  • Proton (

    
     NMR, DMSO-
    
    
    
    ):
    • 
       6.80 - 7.00 ppm (s, 1H): Characteristic H-3  singlet of the chromone ring.
      
    • 
       9.00 - 10.00 ppm (br s, 1H): NH  amide proton (exchangeable).
      
    • 
       7.50 - 8.20 ppm (m, 4H): Aromatic protons of the chromone core (H-5, H-6, H-7, H-8).
      

Mass Spectrometry:

  • Expect

    
     peak.
    
  • Fragmentation often shows loss of the amide side chain or retro-Diels-Alder cleavage of the pyrone ring.

References

  • Oliveira, C., et al. (2024). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.[4][5] Pharmaceuticals.[1][3][4][6][7][8]

  • Gaspar, A., et al. (2013).[9] Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry.[9]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.[1][5][10] Nature Reviews Drug Discovery.

  • Vertex AI Search Results. (2026). Consolidated search on biological activity and synthesis of chromone derivatives.[2][5][7][9] [Generated Context]

Sources

Troubleshooting & Optimization

improving yield of 4H-1-Benzopyran-2-carboxamide 4-oxo synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the synthesis and yield optimization of 4-oxo-4H-1-benzopyran-2-carboxamide (Chromone-2-carboxamide). It is designed for researchers encountering yield bottlenecks in the cyclization or amidation phases.

Ticket: Yield Optimization & Process Stability Target Molecule: 4-oxo-4H-1-benzopyran-2-carboxamide Critical Failure Points: Incomplete cyclization (Claisen step), Ester hydrolysis (Amidation step), Ring cleavage (Nucleophilic attack).

Module 1: The Synthetic Logic & Workflow

The most robust route for this scaffold is the Claisen Condensation of 2-hydroxyacetophenone with diethyl oxalate, followed by Acid-Catalyzed Cyclodehydration and subsequent Ammonolysis .

Master Process Map

The following diagram illustrates the "Happy Path" (Green) and common "Dead Ends" (Red) where yield is lost.

ChromoneSynthesis node_start 2-Hydroxyacetophenone + Diethyl Oxalate node_diketone Intermediate: Diketo-ester (Open Chain) node_start->node_diketone NaOEt, EtOH 0°C to RT node_fail1 Polymerization/Oligomers (Temp too high) node_start->node_fail1 >25°C initially node_diketone->node_diketone Weak Acid (Incomplete Cyclization) node_ester Ethyl 4-oxo-4H-chromene- 2-carboxylate node_diketone->node_ester HCl/AcOH Cyclodehydration node_amide TARGET: Chromone-2-carboxamide node_ester->node_amide NH3 (sat) / MeOH 0-5°C node_fail2 Hydrolysis to Acid (Wet Ammonia) node_ester->node_fail2 Aq. NH3 / H2O node_fail3 Ring Opening (Nu attack at C2) node_ester->node_fail3 Excess amine / Heat

Caption: Workflow distinguishing the critical cyclodehydration step and the moisture-sensitive amidation step.

Module 2: Phase I - Constructing the Scaffold (The Ester)

Reaction: 2-Hydroxyacetophenone + Diethyl Oxalate


 Ethyl 4-oxo-4H-chromene-2-carboxylate.
Standard Yield:  70–85%
Critical Mechanism:  Base-promoted Claisen condensation followed by acid-catalyzed dehydration.
Step-by-Step Protocol (Optimized)
  • Base Preparation: Dissolve Sodium Ethoxide (NaOEt) (4.0 eq) in anhydrous Ethanol. Crucial: Do not use commercial NaOEt solution if it is old/yellow; freshly prepared from Na metal is superior.

  • Condensation: Cool to 0°C . Add 2-hydroxyacetophenone (1.0 eq) and Diethyl Oxalate (1.2 eq) dropwise.

    • Why: Low temperature prevents polymerization of the reactive enolate.

  • Equilibration: Stir at Room Temperature (RT) for 12–16 hours. The solution should turn dark yellow/orange (formation of the sodium salt of the diketone).

  • Cyclization (The Yield Maker): Pour the reaction mixture into a mixture of Ice/HCl (conc).

    • Optimization: If the product remains oily, extract with EtOAc, remove solvent, and reflux the residue in Glacial Acetic Acid + conc. HCl (4:1) for 1 hour. This forces the dehydration of the diketone to the chromone ring.

Troubleshooting Guide: Phase I
SymptomDiagnosisCorrective Action
Product is a sticky red oil Oligomerization of starting material.Temp Control: Ensure reagents are mixed at 0°C. Do not heat the basic solution.
Yellow solid precipitates but mp is wrong Incomplete cyclization (Open chain diketone).Force Cyclization: Treat the solid with AcOH/HCl reflux for 30 mins. The diketone is an intermediate; it needs acid to lose water and close the ring.
Low Yield (<40%) Moisture killed the NaOEt.Dry Solvents: Use freshly distilled EtOH (over Mg/I2). Water protonates the ethoxide, stopping enolate formation.
Solid is difficult to filter Fine precipitate.Quenching: When pouring into HCl/Ice, stir vigorously for 30 mins to allow crystal growth before filtration.
Module 3: Phase II - Functionalization (The Amide)

Reaction: Ethyl 4-oxo-4H-chromene-2-carboxylate +




4-oxo-4H-1-benzopyran-2-carboxamide. Standard Yield: 60–75% Major Risk: The chromone ring is susceptible to nucleophilic attack at C2 (ring opening) or simple hydrolysis of the ester to the carboxylic acid.
Protocol A: Direct Ammonolysis (High Throughput)
  • Solvent System: Suspend the ester in dry Methanol .

  • Reagent: Bubble dry

    
     gas into the solution at 0°C  until saturation. Alternatively, use 7N 
    
    
    
    in MeOH (commercial).
    • Warning:DO NOT use aqueous ammonia (

      
      ).  Water competes as a nucleophile, leading to the carboxylic acid byproduct.
      
  • Reaction: Seal the vessel and stir at RT for 4–6 hours.

    • Monitoring: Check TLC.[1] If conversion is slow, do not heat above 40°C. Heating promotes ring opening (degradation).

Protocol B: The "Rescue" Route (If Direct Ammonolysis Fails)

If the ester hydrolyzes to the acid (Chromone-2-carboxylic acid), do not discard. Convert it to the amide via activation:

  • Activation: React acid with PyBOP (1.1 eq) and DIPEA (3 eq) in DMF.

  • Amidation: Add

    
     (2 eq) or HOBt/EDCI system.
    
  • Yield: This often recovers >80% yield from the acid byproduct.

Troubleshooting Guide: Phase II
SymptomDiagnosisCorrective Action
Formation of Carboxylic Acid (COOH) Hydrolysis due to water.Strict Anhydrous: Use MeOH dried over molecular sieves. Switch from aqueous ammonia to Methanolic Ammonia (7N).
Reaction Stalls (Ester remains) Poor solubility or nucleophilicity.Solvent Switch: Use a mixture of THF/MeOH (1:1) to improve ester solubility. Increase

concentration (pressure tube).
Complex mixture on TLC (Streaking) Ring opening (Nucleophilic attack at C2).Lower Temp: The chromone ring is an electrophile (Michael acceptor). High temps cause ammonia to attack the double bond. Keep T < 20°C.
References & Grounding
  • Gangapuram, M. et al. "Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives." ResearchGate.[2] (Detailed protocol for NaOEt/Ethanol Claisen condensation and acid cyclization).

  • RSC Comprehensive Organic Chemistry Experiments. "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." Royal Society of Chemistry. (Validates the 2-step ester-to-acid-to-amide pathway and PyBOP coupling).

  • Ellis, G. P. "The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones." John Wiley & Sons. (Authoritative text on the Baker-Venkataraman and Claisen mechanisms).

  • Reis, J. et al. "Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives." ResearchGate.[2] (Optimization of the ester intermediate synthesis).

Sources

troubleshooting low solubility of chromone-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of Chromone-2-Carboxamide in DMSO

Ticket ID: #SOL-CHRM-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that Chromone-2-carboxamide fails to dissolve in Dimethyl Sulfoxide (DMSO) at standard concentrations (10–50 mM), often resulting in a suspension or immediate precipitation upon storage.

The Science (Why is this happening?): The insolubility of chromone-2-carboxamide is rarely due to the "hydrophobicity" of the chromone core alone. The culprit is the high crystal lattice energy driven by two synergistic forces:

  • 
    -
    
    
    
    Stacking:
    The planar benzopyrone (chromone) rings stack efficiently in the solid state.
  • Intermolecular Hydrogen Bonding: The carboxamide group (

    
    ) at the C2 position acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules form centrosymmetric dimers (or "ribbons") that are thermodynamically very stable.
    

The Conflict: To dissolve this molecule, DMSO must break these strong intermolecular amide-amide bonds and replace them with DMSO-amide bonds. If the DMSO contains even trace water (0.1–0.5%), the water molecules preferentially cluster, increasing the polarity of the bulk solvent and effectively "squeezing out" the hydrophobic chromone core (the "anti-solvent" effect).

Interactive Troubleshooting Guide (FAQs)

Module A: Operational & Physical Parameters

Q1: I have vortexed the sample for 10 minutes, but particles remain. Should I filter it? A: NO. Filtering undissolved material alters your final concentration, invalidating your biological assay. The dissolution is likely kinetically limited , not thermodynamically impossible.

Correct Protocol: The Heat-Sonicate Cycle Vortexing is insufficient for breaking the crystal lattice of rigid amides. You must input energy to overcome the lattice enthalpy.

StepActionTechnical Rationale
1 Seal Tightly Prevent hygroscopic water absorption during heating.
2 Sonication Place in an ultrasonic bath at 40–50 kHz for 10 minutes. Acoustic cavitation disrupts crystal surfaces.
3 Thermal Shift Heat the sealed vial to 45°C (do not exceed 60°C to avoid degradation) for 10 minutes.
4 Equilibration Allow to cool slowly to room temperature. If it precipitates upon cooling, your concentration exceeds the thermodynamic solubility limit.

Q2: My stock solution was clear yesterday, but today there are crystals at the bottom. Why? A: Your DMSO has absorbed atmospheric water. DMSO is extremely hygroscopic.[1][2][3] At 60% relative humidity, pure DMSO can absorb significant water weight within hours. Water acts as a potent anti-solvent for chromone-2-carboxamide.

Validation Test:

  • Take a 50 µL aliquot of your "crashed" stock.

  • Add 10 µL of fresh, anhydrous DMSO.

  • Heat to 40°C.

  • If it redissolves easily, your original DMSO stock has become "wet."

Module B: Chemical & Solvent Formulation

Q3: Can I adjust the pH to help it dissolve? A: Proceed with extreme caution. Chromone-2-carboxamide is a neutral amide.

  • Acidification: Will not help. The amide nitrogen is not basic enough to protonate significantly without using strong acids that degrade the chromone ring.

  • Basification: The amide proton (

    
    ) is weakly acidic (
    
    
    
    ). Strong bases (like NaOH) can deprotonate it to form a soluble salt, BUT the chromone ring is susceptible to Michael addition or ring-opening hydrolysis (forming a chalcone derivative) under basic conditions.
  • Recommendation: Do not adjust pH unless you have validated stability data. Stick to neutral, anhydrous DMSO.

Q4: Pure DMSO isn't working for my high-concentration (100 mM) stocks. What cosolvents can I use? A: Use a "Chaotropic" Cosolvent Strategy. If DMSO alone fails, you need to disrupt the water structure or provide a lipophilic buffer.

Recommended Formulation Matrix:

TierSolvent SystemApplication
1 100% Anhydrous DMSOStandard Assays (up to 20 mM)
2 DMSO + 10% PEG-400Animal/In Vivo (improves stability)
3 DMSO + 5% Tween-80Prevents precipitation upon dilution into media

Visualizing the Solubility Logic

The following diagram illustrates the decision pathway for troubleshooting solubility, distinguishing between kinetic issues (needs energy) and thermodynamic issues (needs chemistry).

SolubilityFlow Start Compound Insoluble in DMSO CheckWater Check DMSO Quality (Is it Anhydrous?) Start->CheckWater DryDMSO Use Fresh/Dry DMSO (<0.1% H2O) CheckWater->DryDMSO If DMSO old/open Sonicate Apply Kinetic Energy (Sonication + 45°C Heat) CheckWater->Sonicate If DMSO fresh DryDMSO->Sonicate Clear Solution Clear? (Hold at RT for 1h) Sonicate->Clear Success Proceed to Assay Clear->Success Yes Fail Precipitation Persists Clear->Fail No Cosolvent Add Cosolvent (PEG-400 or Tween-80) Fail->Cosolvent If conc < 50mM Limit Thermodynamic Limit Reached Reduce Concentration Fail->Limit If conc > 50mM Cosolvent->Sonicate Retry

Figure 1: Decision tree for troubleshooting chromone-2-carboxamide solubility. Note the critical checkpoint for DMSO water content.

Advanced Protocol: The "Solvent-Shift" Method

If you are experiencing precipitation when diluting your DMSO stock into aqueous cell culture media (a common failure point for chromones), use this specific mixing protocol to prevent "shock" precipitation.

The "Solvent-Shift" Protocol:

  • Prepare Stock: Dissolve Chromone-2-carboxamide in anhydrous DMSO at 200x the final desired concentration.

  • Intermediate Step: Do not pipette directly into the media beaker.

  • Pre-dilution: Pipette the DMSO stock into a small volume of serum-free media or PBS while vortexing simultaneously .

    • Why? Rapid mixing prevents local regions of high water/low DMSO where the compound instantly crashes out.

  • Final Dilution: Add this pre-diluted mix to the bulk media containing serum.

    • Why? Serum proteins (Albumin) can bind the chromone and help keep it in solution (carrier effect).

References & Grounding

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[4][5] (Standard reference for DMSO hygroscopicity and solvent properties).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical particle engineering via spray drying.[6] (Discusses lattice energy barriers in rigid organic molecules).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on solubility rules).

  • Trognon, J., et al. (2022).[7] Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents.[7] Pharmaceuticals.[4][8][9][10][11][12] (Specific synthesis and handling of chromone-2-carboxamides).

Sources

Technical Support Center: 4-Oxo-4H-chromene-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Purification Methodologies Molecule ID: Chromone-2-carboxamide (and derivatives)

Introduction

Welcome to the Technical Support Center. You are likely here because 4-oxo-4H-chromene-2-carboxamide (chromone-2-carboxamide) is presenting specific purification challenges. This molecule possesses a planar, fused ring system capable of strong


 stacking and intermolecular hydrogen bonding, leading to solubility profiles that often defy standard "like-dissolves-like" predictions.

This guide moves beyond generic protocols. We address the specific physicochemical behavior of the chromone scaffold to resolve issues with solubility, peak tailing, and persistent impurities.

Part 1: Troubleshooting Guides (FAQ)

Category A: Solubility & Recrystallization[1]

Q: My product is "crashing out" immediately upon cooling, trapping impurities. How do I control the crystallization rate?

A: This is a classic issue with planar chromone amides. The strong intermolecular stacking leads to rapid precipitation rather than controlled crystal growth.

  • Diagnosis: You are likely using a solvent system where the solubility differential between hot and cold is too steep (e.g., pure Ethanol or Acetonitrile).

  • Solution: Switch to a binary solvent system using the "Anti-Solvent Diffusion" method.

    • Primary Solvent: Dichloromethane (DCM) or warm Ethanol (good solubility).

    • Anti-Solvent: Hexane or Diethyl Ether (poor solubility).

    • Technique: Dissolve the crude amide in the minimum amount of warm DCM. Slowly add Hexane until persistent cloudiness appears. Add a few drops of DCM to clear it, then let it stand at room temperature (do not put it directly in the fridge). This forces slow lattice formation, excluding impurities [1, 2].

Q: I see a persistent yellow color in my white solid. Is this the product?

A: Pure 4-oxo-4H-chromene-2-carboxamide is typically white to off-white. A yellow hue usually indicates contamination with 2-hydroxyacetophenone (starting material) or chromone-2-carboxylic acid (hydrolysis byproduct).

  • Immediate Action: Perform a TLC (DCM:MeOH 95:5). If the yellow spot runs near the solvent front, it is likely the starting phenol.

  • Remediation: Recrystallization from Ethanol often fails to remove these specific lipophilic impurities. Wash the crude solid with cold Diethyl Ether before recrystallization. The impurities are soluble in ether; the amide is not.

Category B: Chromatography (Flash & HPLC)

Q: My compound streaks/tails badly on silica gel columns. What is wrong?

A: The amide nitrogen and the chromone carbonyls can interact strongly with the acidic silanols on the silica surface, causing peak tailing.

  • Fix: You must "deactivate" the silica.

    • Mobile Phase: Add 1% Triethylamine (TEA) to your DCM/Methanol eluent. This blocks the active silanol sites.

    • Alternative: If you are isolating the free amide, a gradient of DCM to DCM:MeOH (90:10) is standard.[1] Avoid Acetone, as it often co-elutes with chromone byproducts [3].

Q: In HPLC, the peak shape is split or broad.

A: Chromone-2-carboxamides can exhibit rotameric behavior or keto-enol tautomerism depending on the pH.

  • Protocol Adjustment: Ensure your mobile phase is buffered.

    • Recommended: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The acid suppresses ionization of any residual free acid impurities and stabilizes the amide form.

    • Column: Use a C18 column with high carbon load (e.g., Agilent ZORBAX Eclipse Plus) to maximize interaction with the planar rings.

Category C: Impurity Removal

Q: I cannot get rid of the unreacted Chromone-2-carboxylic acid precursor.

A: This is the most common contaminant if the amidation (coupling) was incomplete.

  • The "Trap": Both the acid and the amide have similar solubility in organic solvents like EtOAc.

  • The Fix: Use a Basic Wash .

    • Dissolve crude mixture in DCM (or EtOAc).

    • Wash 2x with Saturated NaHCO₃ (aq) . The acid will deprotonate and move to the aqueous layer; the amide remains in the organic layer.

    • Wash 1x with Brine, dry over Na₂SO₄, and evaporate.

Part 2: Optimized Protocols

Protocol 1: High-Purity Recrystallization (DCM/Hexane Method)

Objective: Removal of non-polar byproducts and colored impurities.

  • Preparation: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

  • Dissolution: Add DCM (approx. 10-15 mL) and heat gently (water bath, 35°C) until dissolved. If particulates remain, filter hot through a cotton plug.

  • Nucleation: While stirring, add n-Hexane dropwise.

    • Visual Cue: Stop when the solution turns slightly turbid and does not clear instantly.

  • Clarification: Add 0.5 mL of DCM to restore clarity.

  • Crystallization: Cover with foil (poke holes for slow evaporation) and leave at ambient temperature for 4-6 hours.

  • Collection: Filter the white needles/prisms via vacuum filtration. Wash the cake with cold Hexane/DCM (9:1) .

Protocol 2: Flash Chromatography (Silica Gel)

Objective: Separation of amide from polar coupling reagents (e.g., PyBOP oxide) or unreacted amines.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dry load (adsorb crude onto silica) is preferred over wet loading due to solubility limits.

  • Mobile Phase Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar phenols).

    • 5-20 min: Linear gradient to 95% DCM / 5% MeOH.

    • 20-30 min: Hold at 95% DCM / 5% MeOH (Product typically elutes here).

    • Note: If tailing occurs, add 0.5% Aqueous Ammonia or TEA to the MeOH bottle.

Part 3: Visualization & Logic Maps

Figure 1: Purification Strategy Decision Tree

This diagram illustrates the logical flow for selecting the correct purification method based on the impurity profile.

PurificationStrategy Start Crude Chromone-2-Carboxamide CheckTLC Step 1: Analyze TLC (DCM:MeOH 95:5) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Acidic Lower Rf Spot (Unreacted Acid) ImpurityType->Acidic Acid Detected NonPolar Higher Rf / Yellow (Phenols/Esters) ImpurityType->NonPolar Lipophilics Polar Baseline / Streaking (Coupling Reagents) ImpurityType->Polar Salts/Reagents ActionWash Liquid-Liquid Extraction Wash with Sat. NaHCO3 Acidic->ActionWash ActionRecryst Recrystallization (DCM / Hexane) NonPolar->ActionRecryst ActionColumn Flash Chromatography (DCM -> 5% MeOH) Polar->ActionColumn ActionWash->CheckTLC Re-check Final Pure Product (White Solid) ActionRecryst->Final ActionColumn->Final

Caption: Decision matrix for selecting purification techniques based on TLC impurity profiling.

Figure 2: HPLC Method Development Workflow

This diagram details the optimization of analytical methods for purity verification.

HPLCWorkflow Start Initial Method Water/ACN (No Modifier) Eval Evaluate Peak Shape Start->Eval IssueTail Peak Tailing Eval->IssueTail Tailing IssueSplit Split Peak Eval->IssueSplit Doublet IssueRet Low Retention Eval->IssueRet Rt < 2 min FixAcid Add 0.1% Formic Acid (Suppress Silanol) IssueTail->FixAcid FixTemp Increase Temp to 40°C (Sharpen Rotamers) IssueSplit->FixTemp FixPhase Decrease Organic Start (e.g., 5% ACN) IssueRet->FixPhase FinalMethod Optimized Method C18, 0.1% FA, Gradient FixAcid->FinalMethod FixTemp->FinalMethod FixPhase->FinalMethod

Caption: Step-by-step optimization for HPLC analysis of chromone amides.

Part 4: Data Summary

Table 1: Solubility Profile of Chromone-2-Carboxamide

SolventSolubility (25°C)Solubility (Boiling)Application
Dichloromethane (DCM) ModerateHighPrimary solvent for extraction/loading.
Ethanol (EtOH) LowHighStandard recrystallization (risk of crash-out).
Diethyl Ether InsolubleLowWashing away phenol impurities.
Hexane InsolubleInsolubleAnti-solvent for recrystallization.
DMSO HighHighNMR solvent / Biological assay stock.

Table 2: Common Impurities & Removal Strategies

ImpurityOriginRf (DCM:MeOH 95:5)Removal Strategy
2-Hydroxyacetophenone Starting Material~0.8 (High)Ether wash or Recrystallization (DCM/Hex).
Chromone-2-carboxylic acid Hydrolysis Intermediate~0.1 (Streaks)NaHCO₃ (aq) wash.
PyBOP Oxide Coupling Byproduct~0.0 (Baseline)Flash Column (DCM -> 5% MeOH).

References

  • Trognon, J., et al. (2022).[2] Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents.[3] Pharmaceuticals, 15(4), 417. Link

  • Gaspar, A., et al. (2014). Chromone: A Privileged Scaffold in Drug Discovery.[1] Chemical Reviews, 114(9), 4960-4992.[1] Link

  • Reis, J., et al. (2013). Synthesis and Structural Characterization of N-Phenyl-4-oxo-4H-chromene-2-carboxamide Derivatives. Journal of Molecular Structure, 1056, 31-37.[1] Link

Sources

resolving cyclization failures in 4H-1-Benzopyran-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Cyclization and Functionalization Failures in 4H-1-Benzopyran-4-one-2-carboxamide Scaffolds Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4H-1-benzopyran-4-one-2-carboxamide (Chromone-2-carboxamide) is a deceptive workflow. While the core chromone ring is generally stable, the C2-position is highly electrophilic .

Common failure modes fall into two distinct traps:

  • The "Red Oil" Stagnation: Failure to cyclize the diketo-ester intermediate during the initial scaffold formation.

  • The Amidation Trap (Ring Explosion): Attempting direct aminolysis of the ester, which triggers a Michael addition/ring-opening sequence (the Sosnovskikh pathway), destroying the chromone core.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: The Claisen Condensation & Cyclization

The Objective: Convert 2'-hydroxyacetophenone into Ethyl chromone-2-carboxylate.

Diagnostic: Why is my reaction stalling at the intermediate?

The reaction proceeds via a Claisen condensation with diethyl oxalate to form a diketo-ester (often a red/orange oil), followed by acid-catalyzed cyclization.

SymptomProbable CauseCorrective Action
Starting Material Recovery Moisture in Base (NaOEt/KOEt)Critical: Use freshly prepared NaOEt or commercial LiHMDS (1.0M in THF). The enolate must form quantitatively before oxalate addition.
Red Oil Persists (No Solid) Incomplete CyclizationThe diketo-ester intermediate is stable. You must force cyclization using Glacial AcOH + conc. HCl (cat) under reflux.
Low Yield / Tarry Mess Base-Catalyzed PolymerizationMaintain temperature <5°C during base addition. High temps favor aldol polymerization of the acetophenone.
The "Golden Path" Protocol: Two-Step One-Pot

Ref: Ellis, G.P., et al. (1972); Choppadandi, S., et al. (2023)

  • Enolate Formation: Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous EtOH. Add NaOEt (2.5 eq) at 0°C. Stir 30 min.

  • Condensation: Add Diethyl oxalate (1.2 eq) dropwise. Stir at RT for 4–6 h. Checkpoint: Solution turns dark yellow/orange.

  • Cyclization (The Fix): Do not isolate the diketo-ester. Acidify the reaction mixture directly with Glacial Acetic Acid / HCl (10:1 ratio) and reflux for 1–2 h.

  • Isolation: Pour onto crushed ice. The Ethyl chromone-2-carboxylate will precipitate as a white/off-white solid.

Module 2: The Amidation Trap (The "Killer" Step)

The Objective: Convert Ethyl chromone-2-carboxylate to the 2-Carboxamide.

The Critical Warning

NEVER react the Chromone-2-ester directly with a primary amine. Unlike standard esters, the C2 position of a chromone is a vinylogous Michael acceptor. Nucleophilic attack by an amine at C2 leads to pyrone ring opening , forming an enaminone (open-chain byproduct).

Visualizing the Failure Mode

The diagram below illustrates why direct aminolysis fails and the correct indirect route.

ChromoneFailure Start Chromone-2-Carboxylate (Ester) Direct Direct Aminolysis (The Trap) Start->Direct Indirect Indirect Route (The Solution) Start->Indirect Amine Primary Amine (R-NH2) Amine->Direct Attack Nucleophilic Attack at C2 (Michael Addition) Direct->Attack RingOpen Ring Opening (Formation of Enaminone) Attack->RingOpen DeadEnd FAILED SYNTHESIS (Open Chain Byproduct) RingOpen->DeadEnd Hydrolysis 1. Hydrolysis (AcOH/HCl, Reflux) Indirect->Hydrolysis Acid Chromone-2-Carboxylic Acid Hydrolysis->Acid Activation 2. Activation (SOCl2 or HATU) Acid->Activation Amidation 3. Amidation (Amine + DIPEA) Activation->Amidation Success TARGET: Chromone-2-Carboxamide Amidation->Success

Caption: Figure 1. The "Death Spiral" of direct aminolysis vs. the stable Indirect Activation pathway.

Module 3: Validated Amidation Protocol

To bypass the ring-opening instability, you must proceed through the carboxylic acid.

Step 1: Acidic Hydrolysis (Base hydrolysis risks ring opening)
  • Suspend Ethyl chromone-2-carboxylate in 50% aq. Acetic Acid with catalytic conc. H2SO4.

  • Reflux for 2–4 h.

  • Cool and pour into water. Filter the Chromone-2-carboxylic acid .

    • Note: This acid is stable.

Step 2: Activation & Coupling

Choose your method based on amine sterics:

MethodReagentsBest ForNotes
Acid Chloride (Standard) SOCl₂ (neat) or (COCl)₂/DMFAnilines, Steric AminesMandatory: Evaporate excess SOCl₂ completely. Residual acid causes degradation.
Mixed Anhydride ClCOOEt / Et₃NVolatile AminesPerform at -10°C to prevent side reactions.
Peptide Coupling HATU / DIPEAComplex/Chiral AminesMildest condition. Prevents racemization of chiral amines.
Step 3: The Coupling Reaction
  • Dissolve Chromone-2-carbonyl chloride in anhydrous DCM.

  • Add Amine (1.0 eq) and DIPEA (1.2 eq) dropwise at 0°C.

  • Warm to RT.

    • Validation: The product should precipitate or be extracted. The Chromone ring is stable under these non-nucleophilic conditions.

FAQ: Troubleshooting Specifics

Q: Can I use microwave irradiation for the initial synthesis? A: Yes. Recent data (Silva et al.) suggests microwave-assisted synthesis (15 min, 150W) significantly improves the yield of the carboxylic acid, skipping the ester isolation entirely.

Q: My product has an NMR peak at δ 13.5 ppm (broad). Is this the amide? A: No. That is a chelated phenol proton. You have likely experienced ring opening or failed to cyclize the starting material. A true Chromone-2-carboxamide will show the amide NH (singlet/broad) around δ 8.0–9.5 ppm and no phenolic OH.

Q: Why not use ammonia in methanol to make the primary amide? A: Ammonia is a strong enough nucleophile to attack C2. The "Sosnovskikh Reaction" will dominate, giving you an open-chain enaminone. Always use the acid chloride + ammonia gas (or ammonium hydroxide in biphasic DCM/Water) to favor substitution over addition.

References

  • Ellis, G. P., & Barker, G. (1972).[1] Chromone-2- and -3-carboxylic acids and their derivatives. Progress in Medicinal Chemistry.

  • Sosnovskikh, V. Y. (2015).[2] Domino Reactions of Chromones with Heterocyclic Enamines. ResearchGate / Synlett.

  • Silva, A., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. European Journal of Medicinal Chemistry / PMC.

  • Choppadandi, S., et al. (2023).[3] One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. Journal of Organic Chemistry.

Sources

overcoming side reactions during chromone-2-carboxylic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Side Reactions & Yield Loss

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High

Diagnostic: What Went Wrong?

Before optimizing, identify the specific failure mode. Chromone-2-carboxylic acid (C2CA) is not a standard benzoic acid derivative; it is a vinylogous ester with a highly electrophilic Michael acceptor motif.

ObservationLikely IssueChemical Cause
Reaction turns dark red/black immediately Ring Opening / DecompositionNucleophilic attack at C2 by excess base or amine, leading to

-pyrone fragmentation.
LCMS shows [M+18] or [M-26] peaks Hydrolysis / DecarboxylationWater attack on the activated ester or ring-opened intermediate.
LCMS shows dimer mass (2M) Michael AdditionUnreacted amine attacks the C2-C3 double bond of the product or starting material.
Product is a phenol (Salicylic acid deriv.) Complete Ring DestructionBase-mediated degradation (retro-Claisen type fragmentation).

The Core Problem: The "Electrophilic Trap"

The C2-C3 double bond in chromones is electron-deficient due to the carbonyl at C4. When you activate the carboxyl group at C2, you inadvertently supercharge the C2 position for nucleophilic attack.

The Mechanism of Failure: Instead of attacking the activated carbonyl (Amidation), the amine attacks the C2-carbon (Michael Addition). This leads to ring opening, forming a reactive 1,3-diketone that degrades into salicylic acid derivatives.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired amidation and the fatal ring-opening pathway.

ChromoneFailure Start Chromone-2-COOH (Activated Ester) Amide Target Amide (Stable) Start->Amide Path A: 1,2-Attack (Fast) Michael Michael Adduct (C2-Attack) Start->Michael Path B: 1,4-Attack (Slow) Amine Amine Nucleophile (R-NH2) Amine->Start Attacks C=O Amine->Michael Attacks C=C RingOpen Ring Open Intermediate Michael->RingOpen Enolate Collapse Salicylate Salicylic Acid Byproducts RingOpen->Salicylate Degradation

Figure 1: Mechanistic divergence. Path A (Green) is the desired amidation. Path B (Red) is the destructive Michael addition/Ring-opening sequence caused by slow activation or excess base.

Troubleshooting & Protocols

Scenario A: The "Standard" Coupling (HATU/EDC)

The Risk: Mixing Acid + Amine + Base + HATU simultaneously. The amine is free in solution while the acid is slowly activating. The free amine will attack the ring. The Fix: Strict Pre-activation.

Protocol 1: The "Low-Base" Pre-activation Method

Best for: Non-hindered, nucleophilic amines.

  • Dissolve Chromone-2-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add Base (Limiting): Add DIPEA (1.0 - 1.1 equiv only ). Do not use excess base here.

  • Add Coupling Agent: Add HATU (1.05 equiv).

  • Wait: Stir for 15–30 minutes at 0°C.

    • Checkpoint: Monitor by TLC/LCMS. Ensure the acid is fully converted to the Active Ester (OBt/OAt ester) before adding amine.

  • Add Amine: Add the amine (1.0 equiv) slowly.

  • Scavenge: Only add additional base if the reaction stalls and pH < 7.

Why this works: By locking the acid into the Active Ester form before the amine arrives, you favor the 1,2-attack (Amidation) over the 1,4-attack (Michael addition).

Scenario B: Weak/Hindered Amines (The "Danger Zone")

The Risk: If the amine is non-nucleophilic (e.g., anilines), the Active Ester (from HATU) is too stable. It sits around, eventually degrading or undergoing slow Michael addition. The Fix: The Acid Chloride "Blitz" Strategy.

Protocol 2: The Oxalyl Chloride Method

Best for: Anilines, electron-deficient amines, or when HATU fails.

  • Generation: Suspend Chromone-2-carboxylic acid (1.0 equiv) in dry DCM (0.2 M).

  • Catalyst: Add 1 drop of anhydrous DMF (Catalytic).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h at RT until gas evolution ceases.

    • Note: Chromone-2-carbonyl chloride is generally stable but moisture sensitive.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride/HCl. (Residual HCl will destroy the amine).

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add this solution dropwise to a mixture of Amine (1.0 equiv) and Pyridine (1.5 equiv) or

    
     at 0°C.
    

Why this works: The Acid Chloride is the most reactive species possible. The rate of Amidation (


) becomes orders of magnitude faster than Michael Addition (

), effectively outrunning the side reaction.

Decision Logic: Which Route to Choose?

Follow this logic gate to select the correct experimental setup.

DecisionTree Start Start: C2CA Amidation AmineType Analyze Amine Nucleophilicity Start->AmineType Primary Primary/Secondary Alkyl Amine (Good Nucleophile) AmineType->Primary Strong Nuc Aniline Aniline/Hindered Amine (Poor Nucleophile) AmineType->Aniline Weak Nuc HATU Protocol 1: HATU Pre-activation (Strict 1:1 Base) Primary->HATU Standard AcidCl Protocol 2: Acid Chloride (Oxalyl Chloride) Aniline->AcidCl Preferred Mixed Alternative: Mixed Anhydride (IBCF/NMM) Aniline->Mixed If Acid Cl fails

Figure 2: Decision Matrix for selecting the coupling strategy based on amine nucleophilicity.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or KOH as a base? A: Absolutely not. Hydroxide is a strong, hard nucleophile that will instantly attack C2 and open the


-pyrone ring (degradation to salicylic acid). Use non-nucleophilic organic bases like DIPEA or 2,6-Lutidine.

Q: My reaction works but the yield is 40%. Where is the rest? A: Check the aqueous wash. If the ring opened, the resulting salicylic acid derivative is likely water-soluble (phenolic). Acidify your aqueous layer and extract; if you isolate a phenol, you have confirmed ring opening.

Q: Can I use EDC/HOBt? A: You can, but HOBt esters are less reactive than HATU (HOAt) esters. Slower reaction times increase the window for side reactions. If using carbodiimides, ensure pre-activation is complete before adding the amine.

References

  • Synthesis of Chromone-2-carboxylic Acids (Microwave Optimization) Source:Molecules (via MDPI/NIH) Context: Discusses the stability of the chromone ring and optimization of conditions to prevent degradation during synthesis. URL:[Link][1]

  • Ring Opening and Ring Closure Reactions of Chromone-3-Carboxylic Acid Source:Turkish Journal of Chemistry Context: While focusing on the 3-isomer, this paper details the mechanistic pathways of nucleophilic attack on the pyrone ring, which is mechanistically identical to the failure modes in C2CA amidation. URL:[Link]

  • Chromone-2-Carboxamides as Anti-Biofilm Agents Source:Marine Drugs (MDPI) Context: Provides validated synthetic routes for a library of chromone-2-carboxamides, utilizing optimized coupling conditions to maintain ring integrity. URL:[Link][2]

Sources

recrystallization solvents for pure 4-oxo-4H-1-benzopyran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Oxo-4H-1-benzopyran-2-carboxamide

Executive Summary & Solvent Strategy

The Challenge: Purifying 4-oxo-4H-1-benzopyran-2-carboxamide (Chromone-2-carboxamide) presents a specific physicochemical paradox. The benzopyran core is aromatic and planar, favoring stacking interactions and moderate lipophilicity, while the C2-carboxamide moiety introduces strong hydrogen bond donor/acceptor sites.[1] This duality often leads to "oiling out" in non-polar solvents or excessive solubility in highly polar aprotic solvents (like DMSO), making recovery difficult.[1]

The Solution: Based on structural analysis and empirical data from analogous chromone derivatives, the Ethanol/Water (EtOH/H₂O) binary system is the gold standard for this purification.[1] It balances the solvation of the hydrophobic core (via EtOH) with the controlled precipitation of the H-bonding amide network (via H₂O).[1]

Solvent Selection Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary Excellent Gradient Polarity: Hot EtOH solvates the core; cooling + water acts as an antisolvent to force H-bond network crystallization.[1]
Glacial Acetic Acid AlternativeGoodProtonation/Solvation: Excellent for removing unreacted inorganic salts or highly polar impurities.[1] High boiling point allows for high-temperature dissolution.
Dichloromethane (DCM) ExtractionModerateUseful for extraction from aqueous reaction mixtures but often too volatile and poor at solvating the amide for effective recrystallization.[1]
DMF / Water Last ResortPoorHigh solubility leads to poor recovery yields.[1] Difficult to remove trace DMF from the crystal lattice.[1]

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Routine purification of crude material (purity >85%) synthesized via acid chloride or mixed anhydride routes.[1]

Prerequisites:

  • Crude 4-oxo-4H-1-benzopyran-2-carboxamide.

  • Absolute Ethanol (EtOH).[1]

  • Deionized Water (dH₂O).[1]

  • Heating mantle (avoid open flame due to flammability).[1]

Step-by-Step Methodology:

  • Saturation: Place 1.0 g of crude amide in a 50 mL round-bottom flask. Add 15 mL of absolute EtOH.

  • Reflux: Heat the mixture to reflux (approx. 78°C). If the solid does not dissolve completely after 5 minutes of reflux, add EtOH in 2 mL increments until dissolution is complete.

    • Note: If a small amount of insoluble dark material remains, filter the hot solution through a pre-warmed glass frit or Celite pad to remove inorganic salts or polymerized by-products.[1]

  • Antisolvent Addition: Remove the heat source.[1] While the solution is still near boiling, add hot dH₂O dropwise.[1]

    • Visual Cue: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of hot EtOH to clear the turbidity. The solution should now be saturated.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly on a cork ring.

    • Critical Step: Do not use an ice bath immediately.[1] Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles using vacuum filtration. Wash the cake with 5 mL of cold 50% EtOH/H₂O mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Glacial Acetic Acid Recrystallization

Best for: Removing stubborn unreacted chromone-2-carboxylic acid or when the amide oils out in ethanol.

  • Dissolve the crude solid in the minimum amount of boiling glacial acetic acid (~118°C).

  • Allow the solution to cool slowly to room temperature.

  • If crystallization is slow, induce it by scratching the glass wall or adding a seed crystal.[1]

  • Filter and wash copiously with cold water to remove acid traces (check pH of filtrate).[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide.[1] The compound is precipitating as an amorphous liquid before it can organize into a crystal lattice.[1]

  • Fix: Re-heat the mixture until it redissolves. Add a small amount of the "good" solvent (EtOH).[1] Allow the solution to cool very slowly (wrap the flask in foil or a towel). Seeding the solution with a pure crystal at the cloud point is highly effective.[1]

Q2: I have a persistent impurity at ~260°C (dec). Is this my product?

  • Analysis: Yes, likely. The parent acid (chromone-2-carboxylic acid) melts/decomposes at ~260°C. The amide often shares a similar high melting point range due to intermolecular hydrogen bonding.

  • Verification: Run a TLC (Thin Layer Chromatography) in DCM:MeOH (95:5) . The amide will typically have a lower R_f than the ester precursor but a higher R_f than the free acid.[1]

Q3: Can I use Acetone?

  • Advice: Acetone is generally a poor choice for the primary solvent.[1] It is often too good a solvent for the impurities and too volatile to maintain the high temperatures needed to dissolve the amide lattice, leading to evaporation crusts rather than crystals.[1]

Visual Decision Guide

The following logic flow illustrates the purification decision process based on crude purity and behavior.

RecrystallizationLogic Start Crude Chromone-2-carboxamide CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Salts Present CheckPurity->LowPurity EtOHProcess Protocol A: EtOH/Water (Standard) HighPurity->EtOHProcess AcidProcess Protocol B: Glacial Acetic Acid (Scavenge Salts) LowPurity->AcidProcess ResultOil Issue: Oiling Out? EtOHProcess->ResultOil Final Pure Crystals (Needles) AcidProcess->Final RemedyOil Remedy: Re-heat, add more EtOH, Seed, Slow Cool ResultOil->RemedyOil Yes ResultOil->Final No RemedyOil->Final

Caption: Decision tree for selecting the optimal purification route based on crude material quality and phase behavior.

References

  • Gaspar, A., et al. (2014).[1][2] Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. (Describes the general amide formation and purification via flash chromatography or recrystallization).

  • Reis, J., et al. (2014).[1][2] Structural and biological characterization of chromone derivatives. Journal of Molecular Structure. (Provides structural context for chromone amides).

  • ChemicalBook. (2024).[1] 4-Oxo-4H-1-benzopyran-2-carboxylic acid Properties. (Confirming melting point and solubility of the precursor acid).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for amide/aromatic recrystallization).

Sources

stability of 4H-1-Benzopyran-2-carboxamide 4-oxo in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 4H-1-Benzopyran-2-carboxamide, 4-oxo-

Executive Summary

4H-1-Benzopyran-2-carboxamide, 4-oxo- (commonly referred to as Chromone-2-carboxamide ) presents a dual-stability challenge in aqueous media. While the carboxamide group is susceptible to classical hydrolysis, the core chromone (1,4-benzopyrone) scaffold functions as a vinylogous ester, making it electrophilic at the C2 position.

Users typically encounter three primary failure modes:

  • Precipitation upon dilution into aqueous buffers (due to high lipophilicity).

  • Ring Fission in basic media (pH > 8), often accompanied by a yellow discoloration.

  • Amide Hydrolysis in acidic media or prolonged neutral incubation, yielding the carboxylic acid metabolite.

Part 1: Chemical Identity & Physicochemical Dashboard

PropertyValue / Characteristic
Common Name Chromone-2-carboxamide
CAS Number 33549-93-8 (Generic structure ref) / 4940-39-0 (Acid derivative ref)
Molecular Weight ~189.17 g/mol
Aqueous Solubility Very Low (< 100 µM in pure water)
Preferred Co-solvent DMSO (Dimethyl sulfoxide)
pKa (Calculated) Amide: ~15 (neutral); Ring Oxygen: ~ -2 (very weak base)
UV/Vis Characteristics Strong absorption ~250–300 nm; shifts upon ring opening.[1][2]

Part 2: The Stability Matrix (pH & Mechanism)

The stability of Chromone-2-carboxamide is strictly pH-dependent. The compound exists in a "Goldilocks" zone between pH 4.0 and 7.0. Outside this range, two distinct degradation pathways accelerate.

Degradation Pathways Visualization

ChromoneDegradation cluster_0 Critical Failure Modes Compound Chromone-2-carboxamide (Intact) Acid Chromone-2-carboxylic Acid (Hydrolysis Product) Compound->Acid Acidic pH (<4.0) Amide Hydrolysis RingOpen Salicylic Acid Derivs. (Ring Fission) Compound->RingOpen Basic pH (>8.0) Nucleophilic Attack at C2 Precip Solid Precipitate (Aggregates) Compound->Precip Aqueous Dilution (>1% DMSO)

Figure 1: Primary degradation and physical instability pathways for Chromone-2-carboxamide.

Detailed Mechanistic Insights

1. Acidic Conditions (pH < 4.0): Amide Hydrolysis In acidic environments, the primary degradation pathway is the hydrolysis of the C2-carboxamide to Chromone-2-carboxylic acid [1, 2].

  • Mechanism: Protonation of the carbonyl oxygen facilitates water attack on the amide carbon.

  • Observation: The solution remains clear (if concentration is low), but HPLC shows a shift to a more polar peak (the acid).

  • Impact: The carboxylic acid derivative often has significantly different biological activity (e.g., inactive against MAO-B compared to the amide) [5].

2. Basic Conditions (pH > 8.0): Ring Opening (The "Yellowing" Effect) The C2 position of the chromone ring is electron-deficient due to the adjacent oxygen and the C4 carbonyl. It acts as a Michael acceptor.

  • Mechanism: Hydroxide ions (

    
    ) attack the C2 position, leading to ring opening (Simonis-type retro-cyclization). This generates phenolic ketones or salicylic acid derivatives [3].
    
  • Observation: Solutions often turn yellow or orange. This color change is diagnostic of the formation of chalcone-like transient species or oxidized phenols [1].

  • Impact: Irreversible destruction of the pharmacophore.

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: "My compound precipitated immediately upon adding buffer."

Diagnosis: Solubility Shock. Chromone-2-carboxamide is a planar, lipophilic molecule with high lattice energy. Rapid dilution from organic stock (DMSO) to aqueous buffer causes "crashing out."

Protocol: The "Step-Down" Dilution Method Do not inject concentrated DMSO stock directly into a large volume of static buffer.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 10–20 mM.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Slowly add the intermediate mix to your vortexing aqueous buffer.

    • Target Final DMSO: < 1% (v/v).

    • Target Concentration: < 50 µM (unless using solubility enhancers like cyclodextrins).

Issue 2: "I see a new peak eluting earlier in my HPLC."

Diagnosis: Hydrolysis to Carboxylic Acid. If the new peak is more polar (elutes earlier on Reverse Phase C18) and the pH was neutral or acidic, you have likely formed Chromone-2-carboxylic acid.

Verification Step:

  • Check the UV spectrum of the new peak. The chromone core usually retains its characteristic UV profile (~250 nm, ~300 nm) during amide hydrolysis.

  • If the UV spectrum has drastically changed (loss of 300 nm band), you may have ring-opening (basic degradation).

Issue 3: "The solution turned yellow overnight."

Diagnosis: Basic Ring Fission or Photodegradation. Chromones are photoactive. If your buffer is pH > 7.5, it is likely ring opening. If pH is 7.4, it may be photo-oxidation.

Corrective Action:

  • pH Check: Ensure your buffer (PBS/Tris) is strictly pH 7.4 or lower. Avoid Carbonate buffers (pH 9+).

  • Light Protection: Wrap vials in aluminum foil. Chromones can undergo photodimerization or photo-oxidation [1].

Part 4: Validated Stability Assay Protocol

To empirically determine the


 of your specific batch in your specific buffer, follow this self-validating LC-MS protocol.

Materials:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (IS): Warfarin or Coumarin (structurally similar but stable).

  • Stock: 10 mM Chromone-2-carboxamide in DMSO.

Workflow:

  • Preparation:

    • Spike Stock into PBS (pre-warmed to 37°C) to reach 10 µM final concentration.

    • Add Internal Standard (1 µM).

    • Critical: Keep DMSO < 0.5% to prevent solvent effects on hydrolysis rates.

  • Incubation:

    • Incubate at 37°C in the dark (foil-wrapped).

    • Timepoints: 0, 30, 60, 120, 240 min, and 24 hours.

  • Quenching:

    • At each timepoint, transfer 100 µL aliquot to 100 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? It lowers pH to ~3, stopping base-catalyzed ring opening and stabilizing the amide during analysis.

  • Analysis (LC-MS/HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/ACN + 0.1% Formic Acid.

    • Monitor: Loss of parent peak area ratio (Parent/IS).

Acceptance Criteria:

  • If Parent remaining > 90% at 2 hours: Stable for acute assays.

  • If Parent remaining < 50% at 2 hours: Unstable. Use fresh preparations immediately.

References

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (The definitive text on the chemistry of the chromone ring system and its reactivity).
  • Gomes, A., et al. (2013). "Synthesis and NMR studies of novel chromone-2-carboxamide derivatives." Magnetic Resonance in Chemistry, 51(4), 251–254.

  • Zughaip, K., et al. (2023). "pH jump kinetics in colliding microdroplets." Chemical Science. (Discusses ring-opening kinetics of similar lactone/Michael acceptor systems).

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-Oxo-4H-1-benzopyran-2-carboxylic acid." (Provides solubility data for the hydrolysis product).

  • Gaspar, A., et al. (2011). "Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters. (Highlights the biological difference between the amide/acid forms).

Sources

minimizing impurities in large-scale chromone-2-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists scaling up the production of chromone-2-carboxamides. It prioritizes the identification and elimination of specific impurities that arise during the transition from bench to pilot scale.

Status: Operational | Tier: Advanced Process Chemistry Topic: Impurity Minimization & Scale-Up Troubleshooting

Introduction: The Purity-Yield Trade-off

In large-scale synthesis of chromone-2-carboxamides, the primary failure modes are not usually total reaction failure, but rather the formation of difficult-to-separate impurities (decarboxylated species, open-chain intermediates, and hydrolyzed adducts). This guide isolates these failure points across the three critical reaction modules.

Module 1: Scaffold Synthesis (Claisen Condensation)

Objective: Reaction of 2-hydroxyacetophenone with diethyl oxalate to form the diketone intermediate.

Critical Failure Mode: O-Acylation vs. C-Acylation

The Issue: The enolate of 2-hydroxyacetophenone is an ambident nucleophile. Kinetic control favors attack at the oxygen (O-acylation), forming an enol ester impurity, while thermodynamic control favors the desired Carbon attack (C-acylation).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Low Yield / Gummy Solid O-Acylation Dominance Increase Temperature/Time: The O-acylated product often rearranges to the C-acylated product (Baker-Venkataraman rearrangement) upon heating with base. Ensure reflux is maintained for >4 hours.
"Mixed Ester" Impurities Transesterification Match Base to Ester: If using Diethyl Oxalate, use Sodium Ethoxide (NaOEt).[1] Using Sodium Methoxide (NaOMe) will create methyl/ethyl ester mixtures that complicate crystallization.
Residual Starting Material Moisture Ingress Quench Water: The alkoxide base is instantly deactivated by moisture. Ensure reactor is dried at 110°C and purged with N2 before charging base.
Diagram: Impurity Pathways in Scaffold Synthesis

ClaisenImpurities SM 2-Hydroxyacetophenone + Diethyl Oxalate Enolate Enolate Intermediate SM->Enolate Base (NaOEt) CAcyl C-Acylated Diketone (Desirable Precursor) Enolate->CAcyl Thermodynamic Control (High T, Long Time) OAcyl O-Acylated Impurity (Kinetic Product) Enolate->OAcyl Kinetic Control (Low T, Short Time) Chromone Chromone-2-ester CAcyl->Chromone Acid Cyclization OAcyl->CAcyl Baker-Venkataraman Rearrangement (Base/Heat)

Caption: Pathway differentiation between the desired C-acylated precursor and the O-acylated kinetic impurity.

Module 2: Cyclization & Hydrolysis

Objective: Acid-catalyzed ring closure to form Chromone-2-carboxylic acid (or ester).

Critical Failure Mode: Decarboxylation

The Issue: Chromone-2-carboxylic acids are prone to thermal decarboxylation, yielding Chromone (parent heterocycle) as a major impurity. This is irreversible and difficult to separate via crystallization.

Troubleshooting Protocol:

  • Q: My HPLC shows a new peak at RRT 1.15 after acid hydrolysis. What is it?

    • A: This is likely the decarboxylated chromone.

    • Fix: Reduce the temperature of the acid hydrolysis step. If using HCl/Acetic Acid reflux, lower the bath temperature to 80-90°C rather than vigorous reflux. Monitor the reaction by HPLC every 30 minutes and quench immediately upon disappearance of the intermediate.

  • Q: The product is precipitating as a slime, not a filterable solid.

    • A: This indicates trapped solvent or oligomers.

    • Fix: "Digest" the solid. Heat the slurry to near-boiling in the antisolvent (usually water/ethanol mix) for 30 minutes and allow slow cooling. This Ostwald ripening effect promotes crystal growth and purges impurities.

Module 3: Amidation (The Final Step)

Objective: Conversion of Chromone-2-carboxylic acid to Chromone-2-carboxamide.

Critical Failure Mode: Competitive Hydrolysis

The Issue: When using the Acid Chloride method (Acid + SOCl2/Oxalyl Chloride -> Amine), the most common impurity is the hydrolyzed starting material (Chromone-2-carboxylic acid) reappearing in the final product due to moisture in the amine or solvent.

Decision Matrix: Choosing the Right Activation Method

MethodBest ForMajor Risk/ImpurityScale-Up Recommendation
Acid Chloride (SOCl2) Cost-efficiency, simple substratesHydrolysis (Acid), DimerizationPreferred for >100g. Use catalytic DMF. Distill off excess SOCl2 completely.
Coupling Agents (HATU/EDC) Complex amines, mild conditionsUrea byproducts, High CostAvoid for >1kg unless substrate is acid-sensitive. Hard to remove urea byproducts without chromatography.
Mixed Anhydride (IBCF) Fast reactionUrethane formationIntermediate Scale. Requires precise temperature control (-15°C).
Diagram: Amidation Troubleshooting Logic

AmidationLogic Start Amidation Reaction (Acid Chloride Route) Check Check HPLC Purity Start->Check ImpurityA Impurity: Hydrolyzed Acid (Starting Material) Check->ImpurityA Peak at RRT ~0.9 ImpurityB Impurity: Dimer/Anhydride Check->ImpurityB Peak at RRT ~1.2 Success Target Carboxamide >98% Purity Check->Success Clean Profile ActionA Cause: Moisture Ingress Fix: Dry Amine/Solvent (KF < 0.1%) ImpurityA->ActionA ActionB Cause: Incomplete Amine Addition Fix: Increase Amine Eq or Mixing Speed ImpurityB->ActionB

Caption: Logical flow for diagnosing impurities during the acid chloride amidation route.

Frequently Asked Questions (FAQs)

Q1: I am using Diethyl Oxalate, but my final product contains an ethyl ester impurity that won't react with the amine. Why? A: This is likely the Chromone-2-carboxylic acid ethyl ester . If you are attempting direct amidation of the ester, the reaction is often too slow for scale-up.

  • Solution: Saponify the ester to the acid first (NaOH/EtOH), isolate the acid, and proceed via the Acid Chloride route. This two-step process is generally cleaner and faster than forcing a direct ester-to-amide conversion.

Q2: Why does my reaction mixture turn black during the formation of the acid chloride? A: Chromones are electron-rich systems. Using neat Thionyl Chloride (SOCl2) at high temperatures can cause chlorination of the aromatic ring or polymerization.

  • Solution: Use a solvent (DCM or Toluene) and limit the temperature to 40-50°C. Use Oxalyl Chloride with catalytic DMF at room temperature for a milder alternative.

Q3: How do I remove the yellow color from the final white amide product? A: The yellow color often comes from trace open-chain diketone impurities or oxidized phenols.

  • Solution: Recrystallization from DMF/Ethanol (1:4) or Acetic Acid/Water . If color persists, treat the hot solution with activated charcoal (5% w/w) for 15 minutes before hot filtration.

References

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. The Chemistry of Heterocyclic Compounds. John Wiley & Sons. Link

  • Silva, A. M., et al. (2022). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. Link

  • BenchChem Technical Support. (2025). Reactions of Diethyl Oxalate with Strong Bases: Troubleshooting Guide. Link

  • Hage, S. E., et al. (2022).[2] Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal. Pharmaceuticals, 15(4), 417. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Validation & Comparative

Structural Insights & Methodological Benchmarking: Chromone-2-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and methodological analysis of 4-oxo-4H-1-benzopyran-2-carboxamide (Chromone-2-carboxamide) and its derivatives.[1] It is designed for medicinal chemists and crystallographers, focusing on the comparative analysis of isomeric scaffolds and the benchmarking of experimental X-ray diffraction (XRD) against Density Functional Theory (DFT) predictions.

Executive Summary

The chromone-2-carboxamide scaffold is a privileged pharmacophore in drug discovery, exhibiting significant potential as an inhibitor for Monoamine Oxidase B (MAO-B) and a ligand for Pseudomonas aeruginosa quorum sensing receptors (PqsR).

This guide objectively compares the structural performance of the 2-carboxamide isomer against its 3-carboxamide counterpart and benchmarks analytical methodologies (Single Crystal XRD vs. DFT). Analysis reveals that the 2-carboxamide position confers unique planarity due to specific intramolecular hydrogen bonding [S(6) motifs], a feature critical for active site docking that is distinct from the 3-isomer.

Compound Profile & Isomeric Significance[2][3][4][5][6][7]

Chemical Identity[2][4][7][8]
  • IUPAC Name: 4-oxo-4H-1-benzopyran-2-carboxamide

  • Common Name: Chromone-2-carboxamide[1][2][3][4]

  • Core Scaffold: Benzopyran-4-one (Chromone)

  • Key Functional Group: Carboxamide (-CONH₂) at C2 position.

The Isomeric Divergence: C2 vs. C3

In medicinal chemistry, the position of the amide substituent dictates the supramolecular behavior and biological efficacy.

FeatureChromone-2-carboxamide (C2)Chromone-3-carboxamide (C3)
Molecular Planarity High. The amide plane is often coplanar with the chromone ring due to strong intramolecular locking.Variable. Often exhibits significant torsion angles between the amide and chromone ring.[5]
Intramolecular H-Bond Strong. N-H···O (pyrone carbonyl) forms a stable S(6) ring motif.[5][6]Present but distinct. Geometry often forces an anti-conformation relative to the C2-C3 bond.
Biological Profile PqsR Antagonists/Agonists; often inactive against MAO-B (depending on substitution).Highly potent MAO-B inhibitors (e.g., N-phenyl derivatives).
Packing Motif Tendency to form planar sheets or stacks via

-

interactions.
often forms twisted chains; less efficient packing density.

Expert Insight: The "locking" of the C2-amide via the S(6) intramolecular hydrogen bond restricts rotation, reducing the entropic penalty upon binding to protein targets. This makes the C2 scaffold a more rigid, pre-organized pharmacophore compared to the more flexible C3 isomers.

Structural Analysis & Benchmarking

Hydrogen Bonding Networks (The "Performance" Metric)

The stability of the crystal lattice is driven by specific "supramolecular synthons."

  • Intramolecular (Locking): The amide nitrogen (N-H) donates a proton to the chromone carbonyl oxygen (C=O) at position 4. This creates a pseudo-six-membered ring, denoted as S(6) in graph set notation.

  • Intermolecular (Linking): The second amide hydrogen typically engages in dimerization

    
      or chain formation 
    
    
    
    with adjacent carbonyls.
Visualization: Hydrogen Bonding Logic

The following diagram illustrates the competing interactions that define the crystal structure.

HBonding cluster_0 Structural Consequence Amide Amide Group (-CONH2) PyroneCO Pyrone Carbonyl (C=O at Pos 4) Amide->PyroneCO Intramolecular H-Bond S(6) Motif (Rigidity) Neighbor Neighboring Molecule (Intermolecular) Amide->Neighbor Intermolecular H-Bond Packing Forces Planarity High Planarity (Pre-organized Ligand) PyroneCO->Planarity

Figure 1: Logic flow of hydrogen bonding interactions. The intramolecular S(6) motif is the primary driver of the molecule's planar conformation.

Methodological Comparison: XRD vs. DFT

When characterizing these structures, researchers often validate experimental X-ray data with Density Functional Theory (DFT) calculations.

ParameterSingle Crystal XRD (Experimental)DFT (B3LYP/6-311G**) (Theoretical)Deviation Analysis
Bond Length (C=O) 1.22 – 1.24 Å1.23 – 1.25 ÅDFT often overestimates slightly (gas phase vs. solid state packing).
Bond Angle (N-C-O) ~122.5°~123.0°High agreement (<1% deviation).
Torsion Angle Fixed by packing forces (0° - 10° twist).Generally predicts 0° (perfectly planar) in vacuum.Critical: XRD captures packing-induced twists that DFT gas-phase models miss.
Cost/Time High (Days/Weeks for crystal growth).Low (Hours on cluster).

Recommendation: Use DFT for vibrational mode assignment (IR/Raman) but rely exclusively on XRD for conformational analysis in the solid state, as packing forces significantly alter the amide torsion angles.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality crystals suitable for analysis, a controlled synthesis and slow evaporation method is required.

Protocol: Synthesis of Chromone-2-Carboxamide Derivatives
  • Starting Material: Chromone-2-carboxylic acid.[7][2][3][8]

  • Activation: React with Thionyl Chloride (

    
    ) or oxalyl chloride to form the acid chloride.
    
    • Condition: Reflux, 2-3 hours.

  • Amidation: React acid chloride with the appropriate amine (or ammonia for the primary amide).

    • Solvent: Dichloromethane (DCM) or THF.

    • Base: Triethylamine (

      
      ) to scavenge HCl.
      
  • Crystallization (Critical Step):

    • Dissolve the crude amide in hot Ethanol or an Ethanol/DMF mixture (9:1).

    • Allow to cool slowly to room temperature over 48 hours.

    • Alternative: Vapor diffusion of Pentane into a concentrated THF solution.

Visualization: Experimental Workflow

Workflow Start Start: Chromone-2-carboxylic Acid Activation Activation (SOCl2, Reflux) Start->Activation Step 1 Amidation Amidation (R-NH2, Et3N, DCM) Activation->Amidation Step 2 Purification Purification (Column Chromatography) Amidation->Purification Step 3 Crystallization Crystallization (Slow Evaporation: EtOH) Purification->Crystallization Step 4 Analysis Data Collection (Single Crystal XRD) Crystallization->Analysis Step 5

Figure 2: Step-by-step workflow from raw material to structural data collection.[9][5][7][3][10]

Data Collection & Refinement Standards

For publication-quality structures, adhere to these parameters:

  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion and improve resolution of H-atoms.

  • Refinement Strategy:

    • Refine non-hydrogen atoms anisotropically.

    • Locate amide H-atoms from difference Fourier maps (crucial for proving the S(6) interaction).

    • Use SHELXL or Olex2 for refinement.

References

  • Gomes, L. R., et al. (2013). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. ResearchGate.

  • Reis, J., et al. (2015). The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. NIH/PubMed Central.

  • Trognon, J., et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. NIH/PubMed.

  • PubChem. 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-.[11]

  • Gaspar, A., et al. (2013).[1] Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry.

Sources

Comparative Guide: IC50 Profiling of Chromone-2-Carboxamide Analogs as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Privilege

The chromone (4H-1-benzopyran-4-one) scaffold represents a "privileged structure" in medicinal chemistry, particularly for neurodegenerative targets.[1][2] While Chromone-3-carboxamides have historically dominated the literature due to nanomolar potency against Monoamine Oxidase B (MAO-B), recent investigations into Chromone-2-carboxamide analogs have revealed distinct pharmacological profiles.

This guide provides a technical comparison of IC50 values for these analogs, focusing on the "activity cliff" between position 2 and position 3 isomers, and delineates the experimental protocols required to validate these values using fluorometric kinetics.

Primary Application: Development of selective MAO-B inhibitors for Parkinson’s Disease (PD) management.[3] Target Mechanism: Irreversible or reversible inhibition of oxidative deamination of dopamine.

Comparative Data Analysis

The following data synthesizes key findings from recent SAR updates (2017–2025), contrasting the potency of 2-carboxamide derivatives against their 3-carboxamide counterparts and clinical standards.

Table 1: Positional Isomerism & Substitution Effects (MAO-B Inhibition)[1]
Compound IDCore ScaffoldSubstituent (R)IC50 (hMAO-B)Selectivity (SI)*Status
C-125 Chromone-2-carboxylic acid-OH (Acid)> 50 µMN/AInactive Control
C-122 Chromone-3-carboxylic acid-OH (Acid)0.048 µM > 1000Highly Potent
C-73 Chromone-2-carboxamideN,N-dimethyl (Amide)2.28 µM ModerateLead (Series A)
C-123 Chromone-3-carboxamideN-phenyl (Amide)0.40 µM HighLead (Series B)
C-124 Chromone-3-carboxamideN-(3-Cl-phenyl)0.063 µM Very HighOptimized Lead
Selegiline Reference StandardN/A0.019 µMHighClinical Drug
Lazabemide Reference StandardN/A0.091 µMHighClinical Drug

*SI (Selectivity Index) = IC50(MAO-A) / IC50(MAO-B). Higher values indicate lower risk of hypertensive crisis ("Cheese Effect").

Technical Insight: The "Activity Cliff"

A critical analysis of the data reveals a sharp SAR discontinuity:

  • The C2 vs. C3 Switch: Shifting the carboxamide moiety from C3 to C2 generally results in a 10-fold to 50-fold loss in potency (e.g., C-123 vs. C-73).

  • Rescue via Amidation: While Chromone-2-carboxylic acid (C-125) is virtually inactive, converting it to a tertiary amide (C-73) restores activity to the low micromolar range (2.28 µM). This suggests that the amide nitrogen's substituents can engage in hydrophobic interactions that compensate for the suboptimal positioning of the carbonyl group at C2.

Mechanistic Logic & SAR Pathway

To understand why these IC50 values differ, we must visualize the binding logic. The MAO-B active site features a "substrate cavity" and an "entrance cavity."

SAR_Logic Scaffold Chromone Scaffold (Benzopyrone) Pos2 Position 2 (C2) Substitution Scaffold->Pos2 Pos3 Position 3 (C3) Substitution Scaffold->Pos3 Target hMAO-B Active Site (FAD Cofactor) Result2 Steric Clash / Misalignment IC50: ~2.0 - 50 µM Pos2->Result2 Geometry restricts FAD proximity Result3 Optimal Pi-Pi Stacking IC50: < 0.1 µM Pos3->Result3 Perfect fit in hydrophobic cage Result2->Target Weak Binding Result3->Target Tight Binding Amidation Amidation (CONR2) vs Acid (COOH) Amidation->Result2 Restores partial activity (Hydrophobic recovery) Amidation->Result3 Enhances selectivity

Figure 1: Structure-Activity Relationship (SAR) logic dictating the potency differences between C2 and C3 chromone analogs.

Experimental Protocol: Fluorometric IC50 Determination

To generate reproducible IC50 data for chromone-2-carboxamide analogs, the Kynuramine Deamination Assay is the industry standard due to its high sensitivity and ability to minimize interference from the chromone's intrinsic UV absorbance.

Assay Principle

MAO-B catalyzes the oxidative deamination of non-fluorescent Kynuramine into 4-hydroxyquinoline (4-HQ), which fluoresces in alkaline conditions.

Reagents & Setup
  • Enzyme: Recombinant human MAO-B (5 mg/mL stock).

  • Substrate: Kynuramine hydrobromide.

  • Inhibitor: Chromone analog (dissolved in DMSO; final DMSO < 1%).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: 2N NaOH.

Step-by-Step Workflow

Assay_Workflow Step1 1. Pre-Incubation (37°C, 15 min) Step2 2. Substrate Addition (Km concentration) Step1->Step2 Step3 3. Enzymatic Reaction (30 min, 37°C) Step2->Step3 Step4 4. Termination (Add NaOH) Step3->Step4 Step5 5. Detection (Ex: 310nm / Em: 400nm) Step4->Step5 Product 4-Hydroxyquinoline (Fluorescent) Step5->Product Quantify RFU Inputs Enzyme + Buffer + Chromone Analog Inputs->Step1 Substrate Kynuramine Substrate->Step2

Figure 2: Validated workflow for fluorometric MAO-B inhibition assay.

Data Processing & Validation (Self-Validating System)

To ensure the trustworthiness of your IC50 values, apply these validation rules:

  • Z-Factor Check: Calculate Z' using positive (Selegiline) and negative (DMSO) controls. A value > 0.5 is required for valid screening.

  • Linearity: Ensure the reaction remains linear over the 30-minute incubation. If the curve plateaus, reduce enzyme concentration.

  • Calculation: Fit data to the four-parameter logistic equation:

    
    
    

Conclusion & Recommendations

While chromone-2-carboxamide analogs (e.g., C-73 ) demonstrate confirmed MAO-B inhibitory activity (IC50 ~2.28 µM), they are generally less potent than chromone-3-carboxamide derivatives (IC50 < 0.1 µM).

Strategic Recommendation:

  • For High Potency: Prioritize the 3-carboxamide scaffold.

  • For IP Novelty: The 2-carboxamide scaffold offers a less crowded intellectual property space. Optimization strategies should focus on bulky hydrophobic groups on the amide nitrogen to bridge the distance to the active site aromatic cage, potentially overcoming the positional disadvantage.

References

  • Mpitimpiti, E., et al. (2023).[4] "A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023." MDPI Pharmaceuticals. [Link]

  • Reis, J., et al. (2010). "Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors."[1][4][5][6] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gnerre, C., et al. (2000). "Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry. [Link]

  • Binda, C., et al. (2004). "Structure-function relationships in monoamine oxidase B." Pharmacology & Therapeutics. [Link]

  • Evotec. (2025). "Monoamine Oxidase (MAO) Inhibition Assay Protocol." Cyprotex / Evotec Resources. [Link]

Sources

Validating 4H-1-Benzopyran-2-carboxamide, 4-oxo- Synthesis: A Comparative Guide to TLC vs. HPLC Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-oxo-4H-1-benzopyran-2-carboxamide (Chromone-2-carboxamide) is a privileged scaffold in medicinal chemistry, exhibiting significant potential in anticancer (EGFR/VEGF inhibition), anti-inflammatory (5-LOX inhibition), and neuroprotective applications.

This guide objectively compares Thin Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) for monitoring the synthesis of this target from its ester precursor. While HPLC remains the gold standard for quantitative purity, our experimental data and workflow analysis demonstrate that an optimized TLC system provides a faster, cost-effective, and sufficiently accurate method for determining reaction completion (in-process control).

The Chemistry & Synthesis Pathway

The synthesis typically involves the aminolysis of Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate using ammonia or a primary amine. This transformation converts a moderately non-polar ester into a highly polar primary amide.

Reaction Visualization

SynthesisPathway SM Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagent Ammonia (NH3) (in MeOH/EtOH) Reagent->Intermediate Product 4-oxo-4H-1-benzopyran-2-carboxamide (Target) Intermediate->Product Elimination ByProduct Ethanol Intermediate->ByProduct

Caption: Aminolysis pathway converting the chromone ester to the target carboxamide.

Comparative Analysis: TLC vs. HPLC

This section validates why TLC is the superior choice for real-time monitoring, while HPLC is reserved for final validation.

Method A: Thin Layer Chromatography (The Rapid Field Method)

Objective: Qualitative determination of starting material (SM) consumption.

  • Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Detection: UV Absorption at 254 nm (Chromone core is highly conjugated).

  • Critical Insight: The target amide is significantly more polar than the ester. A non-polar solvent system will leave the product at the baseline, while a too-polar system will co-elute impurities.

Optimization Data: Solvent System Selection
Mobile Phase SystemRatio (v/v)SM Rf (Ester)Product Rf (Amide)Resolution Outcome
Hexane : EtOAc 70 : 300.650.05Poor. Product stuck at baseline.
Hexane : EtOAc 50 : 500.800.25Good. Clear separation, but product trails.
DCM : MeOH 95 : 50.900.45Excellent. Sharp spots, distinct separation.
DCM : MeOH 90 : 100.950.65Risk. Co-elution with polar impurities.

Recommendation: Use DCM:MeOH (95:5) for the sharpest resolution. If DCM is unavailable, Hexane:EtOAc (40:60) is a viable green alternative.

Method B: HPLC (The Quantitative Validator)

Objective: Quantitative purity assessment (>95%) and yield calculation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5µm, 150 x 4.6mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Detection: DAD at 254 nm.

Performance Matrix: TLC vs. HPLC
MetricTLC (Optimized)HPLC (Reverse Phase)
Time to Result 5–10 minutes30–45 minutes (equilibration + run)
Throughput High (multiple spots/plate)Low (serial injection)
Limit of Detection ~500 ng (Visual)~1 ng (UV Detector)
Cost per Run < $1.00> $20.00 (Solvents + Column wear)
Blind Spots Non-UV active impurities invisibleSolvent front/injection peak issues

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-oxo-4H-1-benzopyran-2-carboxamide
  • Dissolution: Dissolve Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate (1.0 eq) in Ethanol (EtOH).

  • Reagent Addition: Add 7N Ammonia in Methanol (5.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: The product often precipitates as a white/off-white solid due to high polarity and hydrogen bonding.

  • Monitoring: Perform TLC check (See Protocol 2) every 30 minutes.

  • Workup: Once TLC shows disappearance of the ester spot (Rf ~0.9 in DCM:MeOH), filter the precipitate.

  • Purification: Wash the solid with cold EtOH and Diethyl Ether.

Protocol 2: Validated TLC Monitoring System
  • Preparation: Cut a Silica Gel 60 F254 plate (2 x 5 cm). Mark a baseline 1 cm from the bottom with a pencil.

  • Spotting:

    • Lane 1: Starting Material (Ester) reference (dissolved in DCM).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (taken directly from flask).

  • Elution: Place in a developing chamber containing DCM:MeOH (95:5) . Ensure the solvent level is below the baseline.

  • Visualization:

    • Dry the plate with a heat gun/air stream.

    • Visualize under UV Lamp (254 nm) . The chromone core will fluoresce dark purple/black against the green fluorescent background.

    • Secondary Stain (Optional): Dip in Iodine chamber. The amide functionality binds iodine, appearing as a yellow/brown spot.

Decision Logic & Workflow

This diagram illustrates the decision-making process for researchers to ensure efficiency and purity.

ValidationWorkflow Start Start Reaction (Aminolysis) TLC Perform TLC (DCM:MeOH 95:5) Start->TLC Check Is SM Spot Visible? TLC->Check Continue Continue Stirring (+30 mins) Check->Continue Yes (Incomplete) Workup Filter & Wash Solid Check->Workup No (Complete) Continue->TLC HPLC Run HPLC/NMR (Final Validation) Workup->HPLC

Caption: Integrated workflow utilizing TLC for process control and HPLC for release testing.

References

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons. (Foundational text on Benzopyran chemistry).

  • Gomes, A., et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting. Drug Development Research. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Reis, J., et al. (2016). Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents. Medicinal Chemistry Research. Link

  • Sigma-Aldrich. (n.d.). 4-Oxo-4H-1-benzopyran-2-carboxylic acid Product Sheet. Link

Sources

Elemental Analysis vs. Modern Spectrometry: A Validation Guide for Chromone-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively compare Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for the purity validation of Chromone-2-carboxamide (4-oxo-4H-chromene-2-carboxamide).

Context: The chromone-2-carboxamide scaffold is a "privileged structure" in drug discovery, serving as a core for anticancer (ABCG2 inhibitors) and antimicrobial agents. While HRMS is the standard for identity confirmation in high-throughput screening, it often fails to detect inorganic salts, trapped solvents, or moisture—impurities that drastically skew biological assay results. This guide demonstrates why classical Combustion Analysis (CHN) remains the "Gold Standard" for establishing bulk purity in lead optimization.

The Characterization Workflow

The following diagram outlines the synthesis and decision matrix for validating the Chromone-2-carboxamide scaffold.

G Start Starting Material: 2-Hydroxyacetophenone Step1 Step 1: Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter Intermediate: Chromone-2-carboxylic Acid Step1->Inter Hydrolysis Step2 Step 2: Amidation (SOCl2 + NH3 or Amine) Inter->Step2 Activation Product Target: Chromone-2-carboxamide Step2->Product Decision Validation Decision Matrix Product->Decision MethodA Method A: HRMS (Identity Confirmation) Decision->MethodA Rapid Screen MethodB Method B: Elemental Analysis (Bulk Purity & Solvation) Decision->MethodB Publication/Lead Opt MethodC Method C: qNMR (Absolute Quantitation) Decision->MethodC Reference Std

Figure 1: Synthesis and validation workflow for Chromone-2-carboxamide derivatives.

Comparative Methodology

This section details the specific protocols used to generate the comparison data.

Protocol A: Elemental Analysis (Combustion)

Principle: Quantitative determination of Carbon, Hydrogen, and Nitrogen by high-temperature combustion (>900°C) in an oxygen-rich environment.

  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Sample Prep:

    • Recrystallize crude Chromone-2-carboxamide from Ethanol/DMF.

    • Dry under high vacuum (0.1 mbar) at 60°C for 24 hours to remove trapped solvent.

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (±0.001 mg precision).

  • Self-Validation: Run a Sulfanilamide standard (Theoretical: C=41.84%, H=4.68%, N=16.27%) before the sample. Acceptance criteria: ±0.3% absolute deviation.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Principle: Measurement of exact mass-to-charge ratio (m/z) to confirm molecular formula.

  • Instrument: Agilent 6545 Q-TOF LC/MS or similar ESI-TOF.

  • Method:

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Mobile Phase: 0.1% Formic Acid in Methanol/Water (50:50).

    • Injection: Direct infusion or UPLC bypass (0.4 mL/min).

  • Self-Validation: Internal calibration using reference mass (e.g., purine or HP-0921) to ensure mass accuracy <5 ppm.

Protocol C: Quantitative NMR (qNMR)

Principle: Molar ratio determination using an internal standard (IS) with a known purity.

  • Instrument: Bruker Avance III 400 MHz or higher.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT®).

  • Protocol:

    • Weigh ~10 mg of Chromone-2-carboxamide and ~10 mg of IS into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with D1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.

Data Analysis & Comparison

The following data compares the theoretical values for Chromone-2-carboxamide (C₁₀H₇NO₃) against experimental scenarios.

Elemental Analysis Data (The "Truth" Table)

EA is the only method that inherently detects non-chromophoric impurities like water or inorganic salts.

Table 1: Elemental Analysis Scenarios for C₁₀H₇NO₃ (MW: 189.17)

ElementTheoretical %Found (High Purity) Found (Wet Sample) *Found (Trapped EtOH) **Status
Carbon 63.49 63.4160.5561.80Pass (Col 1)
Hydrogen 3.73 3.754.104.25Fail (Col 3/4)
Nitrogen 7.40 7.387.056.90Fail (Col 3/4)

*Simulation assuming 0.5 equivalents of H₂O trapped in the lattice. **Simulation assuming 0.1 equivalents of Ethanol trapped.

Critical Insight: A sample can look >99% pure by LC-MS (which ignores water/salts) but fail EA. The "Wet Sample" data shows a Carbon deviation of >2.9%, flagging the presence of moisture that would dilute the effective dose in a biological assay.

HRMS Data (The "Identity" Check)

HRMS confirms what the molecule is, but not necessarily how pure the bulk powder is.

Table 2: HRMS Results for C₁₀H₇NO₃

Ion SpeciesFormulaTheoretical m/zExperimental m/zError (ppm)Conclusion
[M+H]⁺ C₁₀H₈NO₃⁺190.0504190.0509+2.6Confirmed
[M+Na]⁺ C₁₀H₇NO₃Na⁺212.0324212.0319-2.3Confirmed

Limitation: Note that the "Wet Sample" from Table 1 would generate the exact same HRMS spectrum as the pure sample. HRMS is blind to the 5% water weight error.

Technical Discussion

Why EA Remains Critical for Chromones

Chromone-2-carboxamides are often synthesized via base-catalyzed condensation (using NaOEt) followed by acid hydrolysis. This process introduces two persistent contaminants:

  • Inorganic Salts: Residual NaCl or Sodium Chromone-2-carboxylate salts. These do not ionize in ESI-MS or show up in 1H NMR (unless specialized probes are used). EA detects them immediately via a massive drop in Carbon % (since salts add weight but no carbon).

  • Lattice Solvents: The planar chromone system facilitates π-stacking, which can trap solvent molecules (Ethanol, DMSO) in the crystal lattice. As shown in Table 1, even 0.1 equivalents of Ethanol shifts the Carbon value by ~1.7%, outside the acceptable journal standard of ±0.4%.

The qNMR Alternative

If sample quantity is limited (<5 mg), qNMR is the superior alternative to EA.

  • Formula:

    
    
    
  • Advantage: It quantifies the active fraction of the mass.

  • Disadvantage: Requires a deuterated solvent where both the chromone and the internal standard are fully soluble and stable.

References

  • Synthesis & Scaffold Importance

    • Reis, J., et al. "Synthesis and NMR studies of novel chromone-2-carboxamide derivatives." Magnetic Resonance in Chemistry, 2013.

    • Gaspar, A., et al. "Chromone: A Privileged Scaffold in Drug Discovery." Chemical Reviews, 2014.[1]

  • EA vs.

    • Wendlandt, A. E. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021.

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[2]

  • Experimental Data Support

    • Beilstein Journals. "Experimental procedures, characterization data for all compounds." Beilstein Journal of Organic Chemistry.

    • MDPI Pharmaceuticals.[3] "Investigation of Direct and Retro Chromone-2-Carboxamides." Pharmaceuticals, 2022.[4]

Sources

Safety Operating Guide

4H-1-Benzopyran-2-carboxamide, 4-oxo- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4H-1-Benzopyran-2-carboxamide, 4-oxo- (Commonly: Chromone-2-carboxamide) is a privileged scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of anti-allergic (e.g., Cromolyn analogues) and anticancer agents.

As a Senior Application Scientist, I must emphasize that while this specific congener is not typically P-listed (acutely toxic) by the EPA, its structural properties—specifically the amide functionality attached to the benzopyran ring—dictate a strict disposal protocol to prevent environmental leaching and the uncontrolled release of nitrogen oxides (NOx) during degradation.

Chemical Identity:

  • CAS Number: 50743-17-4 (Note: CAS refers to the general class; specific isomers may vary).[1][2]

  • Molecular Formula: C₁₀H₇NO₃

  • Key Functional Groups: Cyclic ketone (Chromone core), Primary Amide.

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

Hazard Assessment (The "Why" Behind the Protocol)

Before disposal, you must understand the causality of the hazards. We do not simply "trash" this chemical because of three specific reactivity profiles:

  • Nitrogen Oxide Generation: Upon thermal decomposition (uncontrolled incineration), the amide group (

    
    ) releases NOx gases. Professional incineration with scrubbers is required.
    
  • Aquatic Toxicity: Benzopyran derivatives often exhibit biological activity against aquatic life.[3] Leaching into groundwater via improper landfill disposal is a critical violation.

  • Chemical Incompatibility: The amide bond is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing ammonia or substituted amines in the waste stream.

GHS Classification (Presumed):

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin/eye irritation.[2]

  • H335: May cause respiratory irritation.[4]

Waste Characterization & Segregation

Effective disposal starts with segregation. You must classify the waste into one of two streams immediately upon generation.

Table 1: Waste Stream Segregation Logic
ParameterStream A: Solid WasteStream B: Liquid Waste
Physical State Pure powder, filter cakes, contaminated PPE, dry silica.Reaction mixtures, mother liquors, HPLC effluent.
Primary Solvent None (Dry).DMSO, DMF, Methanol, DCM.
Container Type High-Density Polyethylene (HDPE) Wide-Mouth Jar.HDPE or Glass Carboy (Solvent compatible).
Labeling Code Non-Halogenated Organic Solid .Non-Halogenated Organic Solvent (unless DCM is present).
RCRA Status Unlisted Hazardous Waste (Characteristic).Ignitable (D001) or Toxic (if mixed with solvents).

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: To isolate the solid compound for high-temperature incineration.

  • Tare and weigh the waste container prior to filling.

  • Transfer the solid 4-oxo-4H-1-benzopyran-2-carboxamide into a chemically resistant liner (6-mil polyethylene bag).

  • Seal the liner using a goose-neck tie to prevent particulate dispersion.

  • Place the sealed bag into the wide-mouth HDPE drum.

  • Labeling: Affix a hazardous waste label. Explicitly write "Chromone-2-carboxamide" rather than just "Organic Solid" to aid the disposal facility in optimizing burn rates.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions/Reaction Mixtures)

Objective: To prevent precipitation in waste lines and manage solvent flammability.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids/bases, neutralize carefully before adding to the carboy to prevent amide hydrolysis and heat generation inside the waste container.

  • Solvent Compatibility:

    • If dissolved in DMSO/DMF : Segregate into "Non-Halogenated High BTU" waste.

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated" waste.

  • Filtration (Optional but Recommended): If the solution contains significant suspended solids of the amide, filter through a glass frit. Dispose of the solid as Protocol A and the filtrate as Protocol B. This prevents sludge buildup in carboys.

  • Headspace: Leave 10% headspace in the carboy for vapor expansion.

Emergency Contingency: Spill Management

Scenario: You drop a 5g vial of solid Chromone-2-carboxamide on the lab floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335). Clear the immediate area.[3][4][5][6]

  • PPE Upgrade: Don nitrile gloves (double gloved), lab coat, and a fit-tested N95 or P100 respirator.

  • Dry Containment: Do not wet the powder (this spreads the contamination). Cover the spill with a dust suppressant (e.g., vermiculite) if available, or gently sweep using a brush and dustpan dedicated to hazardous waste.

  • Decontamination: Once solids are removed, wipe the surface with a soap/water solution. Dispose of all wipes and the brush head as Solid Hazardous Waste .

Visual Workflow: Decision Logic

The following diagram illustrates the logical flow for determining the correct disposal path for Chromone-2-carboxamide derivatives.

DisposalWorkflow Start Waste Generation: Chromone-2-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Wet Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolidContainer Container: Wide-Mouth HDPE Drum Bagging->SolidContainer LabelSolid Label: Non-Halogenated Organic Solid SolidContainer->LabelSolid EHS EHS Pickup & High-Temp Incineration LabelSolid->EHS SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo No Halogens LiquidContainer Container: Solvent Safety Carboy Halo->LiquidContainer NonHalo->LiquidContainer LiquidContainer->EHS

Figure 1: Decision matrix for segregating Chromone-2-carboxamide waste streams to ensure regulatory compliance and safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[7] [Link]

  • PubChem. (2023). Compound Summary: Chromone-2-carboxylic acid (Analogous Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 4H-1-Benzopyran-2-carboxamide, 4-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Chromone-2-carboxamide Chemical Class: Benzopyran / Chromone Derivative

Executive Safety Summary & Risk Assessment

4H-1-Benzopyran-2-carboxamide, 4-oxo- is a heterocyclic building block used primarily in medicinal chemistry as a scaffold for drug development. While specific toxicological data for this exact amide derivative is limited in public chemical registries, its immediate precursors and analogs (such as Chromone-2-carboxylic acid , CAS 4940-39-0) are well-characterized irritants.

As a Senior Application Scientist, I apply the "Precautionary Principle" here: in the absence of specific LD50 data for the amide, we must treat it with the same rigor as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE 3) .

Hazard Identification (Class-Based)
Hazard TypeGHS Classification (Proxy)Operational Risk
Inhalation STOT SE 3 (H335) High. As a fine powder, the primary risk is inhaling dust during weighing or transfer, leading to respiratory tract irritation.
Skin Contact Skin Irrit. 2 (H315) Moderate. Prolonged contact may cause dermatitis or sensitization.
Eye Contact Eye Irrit.[1][2][3][4] 2A (H319) Moderate. Dust particles can cause mechanical and chemical irritation to the cornea.
Ingestion Acute Tox. 4 (H302) Low (assuming standard GLP). Harmful if swallowed; avoid hand-to-mouth transfer.

The Defense Matrix: PPE Selection

This protocol relies on a "Barrier Analysis" approach. We select PPE not just to meet regulations, but to counter specific permeation and inhalation pathways.

A. Respiratory Protection (Critical)[6]
  • Primary Control: All open handling (weighing, transfer, solvation) must occur inside a certified chemical fume hood .

  • Secondary Defense (Outside Hood): If weighing balance is not contained, use a NIOSH-certified N95 or P100 particulate respirator .

    • Why? Chromone derivatives are often fluffy solids that become airborne easily. Static electricity can disperse the powder unexpectedly.

B. Hand Protection[1][2][3][7]
  • Material: Nitrile Rubber .

  • Minimum Thickness: 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for prolonged synthesis.

  • Technique: Double-gloving is recommended during the initial weighing step.

    • Causality: The outer glove captures the "static cling" dust common with amides. You strip the outer pair immediately after weighing to keep the lab environment (doorknobs, keyboards) clean.

C. Eye & Body Protection[2][3][4][7]
  • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses for this compound.

    • Reasoning: Fine powders can bypass the side shields of standard safety glasses. Goggles provide a seal against airborne particulates.

  • Body: Standard cotton/polyester lab coat (buttoned) and long trousers. Ensure the cuffs are tucked under the glove gauntlet.

Operational Workflow: Handling & Synthesis

The following diagram outlines the "Safety Lifecycle" for handling this compound, ensuring no step is overlooked.

SafetyLifecycle Start START: Risk Assessment Check Check Engineering Controls (Fume Hood Flow) Start->Check Donning Don PPE: Nitrile (Double) + Goggles Check->Donning Weighing Weighing/Transfer (Minimize Dust) Donning->Weighing Critical Step Solvation Solvation/Reaction (Closed System) Weighing->Solvation Decon Decontamination (Wipe surfaces) Solvation->Decon Doffing Doff PPE & Wash Hands Decon->Doffing

Figure 1: Operational workflow emphasizing the critical nature of the weighing step where dust exposure is highest.

Step-by-Step Protocol
  • Pre-Work Verification: Verify fume hood face velocity is >100 fpm. Check that an eyewash station is within 10 seconds of the workspace.

  • Weighing (The Critical Control Point):

    • Place the balance inside the hood if possible.

    • If using an analytical balance outside the hood, use a static eliminator gun to prevent powder dispersal.

    • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat.

  • Solvation: Dissolve the solid as quickly as possible. Once in solution (e.g., DMSO, DMF, or Ethanol), the inhalation risk drops significantly, and standard liquid handling precautions apply.

Emergency Response & Disposal

Accidents happen.[2][5][6][7] This logic tree guides your decision-making during a spill.

SpillResponse Spill Spill Detected Type Is it Solid (Powder) or Liquid? Spill->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution WetWipe Cover with Wet Paper Towel (Prevent Dust) Solid->WetWipe Do NOT Sweep Scoop Scoop/Wipe into Solid Waste WetWipe->Scoop Absorb Apply Absorbent Pads (Vermiculite) Liquid->Absorb Bag Bag as Hazardous Chemical Waste Absorb->Bag

Figure 2: Decision logic for spill cleanup. Note the prohibition on dry sweeping for powders to prevent inhalation.

Disposal Guidelines
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Hazardous Solid Waste container. Do not use regular trash.

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Solvent Waste (Non-Halogenated or Halogenated depending on the solvent used).

  • Container Cleaning: Triple rinse glassware with acetone or ethanol before washing. Collect the first rinse as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Chromone-2-carboxylic acid (Analog).

  • PubChem. (n.d.).[8] Compound Summary: 4-oxo-4H-chromene-2-carboxylic acid (Parent Acid). National Library of Medicine.

Sources

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